molecular formula C5H10ClN3 B1416707 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride CAS No. 1238864-53-3

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

Cat. No.: B1416707
CAS No.: 1238864-53-3
M. Wt: 147.6 g/mol
InChI Key: UXXRQTUGVMELDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-2-4-3-5(6)8-7-4;/h3H,2H2,1H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXRQTUGVMELDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride

**Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride (CAS No: 1238864-53-3), a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] Intended for researchers, chemists, and formulation scientists, this document synthesizes available data with theoretical predictions and established analytical protocols. We present key parameters including structural identifiers, predicted acidity and lipophilicity, and expected spectroscopic characteristics. Furthermore, this guide details robust, field-proven experimental methodologies for the empirical determination of critical properties such as aqueous solubility and pKa, providing the scientific rationale behind each protocol.

Introduction and Chemical Identity

5-Ethyl-2H-pyrazol-3-ylamine is a substituted aminopyrazole. The pyrazole ring is a foundational scaffold in pharmaceutical sciences, present in numerous approved drugs.[2] Aminopyrazole derivatives, in particular, serve as versatile building blocks and key intermediates in the synthesis of targeted therapeutic agents, including kinase inhibitors.[3][4] Understanding the fundamental physicochemical properties of this dihydrochloride salt is paramount for its effective handling, reaction optimization, and integration into drug discovery workflows, directly impacting parameters like formulation, bioavailability, and pharmacokinetics.

The compound is typically supplied as a dihydrochloride salt, which enhances its stability and aqueous solubility compared to the free base. This salt form is crucial for its application in biological and pharmaceutical research contexts.

Table 1: Chemical Identifiers for 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride

Identifier Value Source
CAS Number 1238864-53-3 [1]
Chemical Name 5-Ethyl-2H-pyrazol-3-ylamine dihydrochloride [1]
Molecular Formula C₅H₁₁Cl₂N₃ Derived
Molecular Weight 184.07 g/mol [1]
Canonical SMILES CCC1=CC(=NN1)N.Cl.Cl Derived

| InChIKey | (Free Base) WXNWHQTRARJAFH-UHFFFAOYSA-N | Derived |

Core Physicochemical Properties

Direct experimental data for this specific research chemical is not extensively published. Therefore, the following section combines available information on close structural analogs with in silico predictions, a standard and necessary practice in early-stage chemical development.

Table 2: Summary of Physicochemical Properties

Property Value / Expected Range Methodology
Appearance White to off-white or light yellow solid/powder Typical for amine HCl salts
Melting Point Data not available Experimental (e.g., Capillary Method)
Aqueous Solubility Expected to be soluble Inferred from hydrochloride salt nature
Predicted LogP 0.45 (for free base) In Silico Prediction (Molinspiration)[5][6]

| Predicted pKa | Basic pKa₁: ~4.5-5.5 (Amino Group)Basic pKa₂: ~1.5-2.5 (Pyrazole N) | In Silico Prediction (Chemicalize)[7] |

Solubility Profile

As a dihydrochloride salt of a small molecule amine, 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride is anticipated to have good solubility in aqueous media, such as water, buffers, and physiological fluids. Its solubility in organic solvents is expected to be highest in polar protic solvents like methanol and ethanol and lower in less polar solvents like dichloromethane or ethyl acetate. For drug development purposes, solubility is a critical factor influencing bioavailability.[8] A related compound, 5-cyclopropyl-2H-pyrazol-3-ylamine, is described as only slightly soluble in water, underscoring the significant solubility enhancement provided by the hydrochloride salt form.[9]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its pharmacokinetic (ADME) profile. The octanol-water partition coefficient (LogP) is the standard measure of this property for the neutral species.

  • Predicted LogP (miLogP): The predicted LogP for the neutral free base, 5-Ethyl-2H-pyrazol-3-ylamine, is 0.45 . This value suggests the neutral form of the molecule has a relatively balanced hydrophilic-lipophilic character.[5][6]

  • LogD (Distribution Coefficient): As the molecule has basic centers, its partitioning behavior is pH-dependent. At physiological pH (~7.4), the molecule will be partially protonated, reducing its partitioning into the octanol phase. At acidic pH values (e.g., pH < 2), the molecule will be predominantly in its dicationic, highly polar form, resulting in a very low (negative) LogD value.

Acidity and Basicity (pKa)

The ionization state of a molecule at a given pH, governed by its pKa value(s), profoundly affects its solubility, receptor binding, and membrane permeability. 5-Ethyl-2H-pyrazol-3-ylamine has three potential basic centers: the exocyclic amino group and the two nitrogen atoms of the pyrazole ring.

  • Primary Amino Group (pKa₁): The exocyclic primary amine is expected to be the most basic site. Based on similar aminopyrazole structures, the predicted pKa for its conjugate acid is in the range of 4.5 - 5.5 .

  • Pyrazole Ring Nitrogens (pKa₂): The pyrazole ring nitrogens are significantly less basic than the exocyclic amine. The predicted pKa for the second protonation event is estimated to be in the range of 1.5 - 2.5 .

This means that in a strongly acidic solution (pH < 1), the molecule exists predominantly as the dicationic species. As the pH increases, it will deprotonate first from the pyrazole ring, and then from the aminium group.

Predicted Spectroscopic Profile

For a research chemical, structural confirmation is the first and most critical analytical step. While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Proton NMR)

(Predicted for free base in a solvent like DMSO-d₆)

  • Ethyl Group (CH₂CH₃): A triplet integrating to 3H (for the -CH₃) at ~1.2 ppm and a quartet integrating to 2H (for the -CH₂) at ~2.6 ppm.

  • Pyrazole Ring (C4-H): A singlet integrating to 1H, expected around ~5.5 - 6.0 ppm.

  • Amine Group (NH₂): A broad singlet integrating to 2H, typically around ~4.5 - 5.5 ppm, which is exchangeable with D₂O.

  • Pyrazole Ring (N-H): A very broad singlet integrating to 1H, often in the downfield region (>10 ppm), which is also exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon NMR)

(Predicted for free base in a solvent like DMSO-d₆)

  • Ethyl Group: Two signals, one around ~13-15 ppm (-CH₃) and another around ~20-25 ppm (-CH₂).

  • Pyrazole Ring: Three distinct signals for the carbon atoms. C5 (attached to the ethyl group) would be the most downfield (~150-160 ppm), followed by C3 (attached to the amino group) (~145-155 ppm), and C4 (~90-100 ppm).

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the determination of key physicochemical properties must follow standardized, validated protocols. The following sections describe authoritative methodologies for determining aqueous solubility and pKa.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105, the "gold standard" for determining equilibrium solubility.[8]

  • Objective: To determine the saturation concentration of the compound in water at a controlled temperature.

  • Principle: An excess amount of the solid compound is agitated in water for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated solution is then separated from the solid and the concentration is determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride to a glass vial or flask. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of purified water (e.g., Type 1 ultrapure) or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vessel and place it in a shaker or on a stirrer plate within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is achieved. A preliminary test can determine if a longer duration is needed.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the aqueous phase from the undissolved solid. This must be done without altering the equilibrium. Centrifugation at the equilibration temperature is the preferred method. Filtration can be used but carries a risk of adsorbing the solute.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to calculate the concentration of the saturated solution, which represents the aqueous solubility. The experiment should be performed in triplicate to ensure reproducibility.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Aqueous Solvent A->B C 3. Seal and Agitate (24h at constant T) B->C D 4. Centrifuge at Constant Temperature C->D E 5. Sample Supernatant D->E F 6. Analyze by HPLC/LC-MS E->F G 7. Calculate Concentration vs. Calibration Curve F->G

Caption: A standardized workflow for determining equilibrium aqueous solubility.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

  • Objective: To measure the pH of a solution of the compound as a function of the volume of added titrant (a strong acid or base) to determine its acid dissociation constant(s).

  • Principle: The compound is dissolved in water and titrated with a standardized strong base (e.g., NaOH). A pH electrode monitors the change in pH. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

  • Sample Preparation: Accurately weigh and dissolve the compound in carbonate-free purified water to a known concentration (typically 1-10 mM).

  • Initial Acidification: As the compound is a dihydrochloride salt of a base, it will be titrated with a strong base. The initial pH of the solution should already be acidic.

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Begin adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence points (inflection points in the curve).

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve. The first derivative of the plot (ΔpH/ΔV) can be used to precisely locate the equivalence points. The pH at the half-volume point of each equivalence point corresponds to a pKa value. The experiment should be repeated at least three times.

Diagram 2: Logic of Potentiometric pKa Determination

G A Start: Solution of BH₂²⁺ B Add 0.5 eq. OH⁻ A->B C pH = pKa₂ [BH₂²⁺] = [BH⁺] B->C D Add 1.0 eq. OH⁻ C->D E 1st Equivalence Point (Inflection) D->E F Add 1.5 eq. OH⁻ E->F G pH = pKa₁ [BH⁺] = [B] F->G H Add 2.0 eq. OH⁻ G->H I 2nd Equivalence Point (Inflection) H->I

Caption: Titration pathway for a diprotic basic compound like the subject amine.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride is not widely available. However, based on data for structurally similar aminopyrazoles, the following GHS hazard classifications should be assumed for prudent laboratory practice.[2][8][9][10][11]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, protective clothing, and eye/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage and Stability:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

    • The compound is expected to be stable under recommended storage conditions. Keep away from strong oxidizing agents.

Conclusion

5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride is a valuable building block for pharmaceutical research. While experimentally derived data for this specific molecule is limited, this guide provides a robust framework for its use by combining data from close analogs with established in silico predictions for key physicochemical parameters like LogP and pKa. The detailed protocols for solubility and pKa determination offer a clear path for researchers to generate the empirical data necessary to advance their development programs. Adherence to the outlined safety and handling procedures is essential for the safe utilization of this compound in the laboratory.

References

An In-Depth Technical Guide to 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1238864-53-3), a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals.[1] We will delve into its synthesis, physicochemical properties, and critical role as a versatile building block, particularly in the design of potent and selective kinase inhibitors. This document is intended to serve as a practical resource, bridging fundamental chemistry with advanced applications in modern drug discovery.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] Its derivatives are known to exhibit a vast spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Within this class, 5-aminopyrazoles are particularly valuable as synthetic intermediates. The presence of a reactive amino group adjacent to the pyrazole ring's nitrogen atoms allows for diverse functionalization, making it an ideal starting point for constructing complex molecular architectures, especially those targeting the ATP-binding site of protein kinases.

This compound represents a key example of this scaffold, offering a specific substitution pattern that can be exploited to fine-tune potency and selectivity in drug candidates. Its ethyl group at the C5 position provides a lipophilic anchor that can occupy specific hydrophobic pockets within a kinase active site, a strategy proven effective in the development of clinical candidates like the p38 MAP kinase inhibitor BIRB 796.[4]

Physicochemical and Structural Characteristics

A thorough understanding of the molecule's fundamental properties is critical for its effective use in synthesis and screening.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource/Comment
CAS Number 1238864-53-3[1]
Molecular Formula C₅H₁₀ClN₃Derived from structure
Molecular Weight 147.61 g/mol Derived from structure
Appearance Typically an off-white to light yellow or brown solid/powder.General observation for aminopyrazole salts.
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol. Slightly soluble in polar aprotic solvents.General property of hydrochloride salts.[5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1] Keep refrigerated for long-term stability.General recommendation for aminopyrazoles.
Tautomerism Exists in tautomeric forms (e.g., 1H-pyrazol-3-amine and 1H-pyrazol-5-amine). The specific nomenclature depends on the substitution pattern and analytical context.[6]

Synthesis and Chemical Reactivity

The synthesis of 5-aminopyrazoles is well-established, with the most common and versatile method being the condensation of a β-ketonitrile with hydrazine.[7] This approach allows for the introduction of various substituents at the C5 position.

Proposed Synthetic Pathway

The synthesis of this compound can be reliably achieved via a two-step process starting from 3-oxopentanenitrile.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Salt Formation 3-oxopentanenitrile 3-Oxopentanenitrile 5-Ethyl-1H-pyrazol-3-amine 5-Ethyl-1H-pyrazol-3-amine (Free Base) 3-oxopentanenitrile->5-Ethyl-1H-pyrazol-3-amine Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->5-Ethyl-1H-pyrazol-3-amine Target This compound 5-Ethyl-1H-pyrazol-3-amine->Target HCl HCl (in Ether or IPA) HCl->Target

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Causality Statement: This protocol is adapted from established procedures for synthesizing 5-substituted-3-aminopyrazoles.[8][9][10] The reaction relies on the nucleophilic attack of hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization via attack on the nitrile carbon. The final step is a standard acid-base reaction to form the stable hydrochloride salt, which improves handling and solubility.

  • Cyclization to form the Free Base:

    • To a stirred solution of 3-oxopentanenitrile (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of nitrile), add hydrazine hydrate (1.2 - 1.5 eq).

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

    • The resulting crude oil or solid is the 5-Ethyl-1H-pyrazol-3-amine free base. It can be used directly in the next step or purified by column chromatography or distillation if necessary.[11]

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol (IPA).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether or concentrated HCl in IPA) dropwise with vigorous stirring.

    • A precipitate will form. Continue stirring in the ice bath for 30-60 minutes.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Key Chemical Reactivity: A Gateway to Fused Heterocycles

The true synthetic utility of 5-Ethyl-2H-pyrazol-3-ylamine lies in the reactivity of its amino group. It serves as an excellent nucleophile for constructing more complex, fused heterocyclic systems that are prevalent in medicinal chemistry. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines, while reactions with α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-b]pyridines. These fused systems are often designed to expand vector space and engage with additional residues in a target protein's active site.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The 3-aminopyrazole moiety is a highly effective "hinge-binder" for protein kinases. The adjacent N-H and endocyclic nitrogen atom can form a bidentate hydrogen bond with the backbone amide residues of the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[12][13] The ethyl group at the C5 position can then be directed towards a hydrophobic pocket to enhance affinity and selectivity.

This scaffold has been successfully employed to develop inhibitors for several important kinase families.

p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway is a key regulator of inflammatory cytokine production, making it a prime target for treating inflammatory diseases.[14] Structure-activity relationship (SAR) studies on pyrazole-based p38 inhibitors have shown that a bulky, lipophilic group at the C5 position (like the tert-butyl group in the clinical candidate BIRB 796) is crucial for binding to a unique allosteric pocket that is exposed when the kinase adopts a specific "DFG-out" conformation.[4] The C5-ethyl group of our title compound serves a similar, albeit smaller, lipophilic role, making it an ideal starting point for designing novel p38 inhibitors.

p38_Inhibition MKK MKK3/6 p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2/3 p38->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines Stimulates Production Inhibitor 5-Ethyl-pyrazol-3-ylamine Derivative Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune response and cell growth. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune disorders. The 3-aminopyrazole scaffold has been instrumental in developing potent JAK2 inhibitors.[15][16] Docking studies reveal that the pyrazole core forms key hydrogen bonds with the hinge residues GLU930 and LEU932 of JAK2.[12] The C5-ethyl group can be oriented towards the solvent-exposed region or shallow hydrophobic pockets, allowing for further derivatization to improve selectivity and pharmacokinetic properties.

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a critical mediator of the DNA damage response, and its inhibition can sensitize cancer cells (especially those with p53 mutations) to chemotherapy.[17] The 5-aminopyrazole core has been successfully used to design novel CHK1 inhibitors.[18] In these designs, the aminopyrazole serves as the hinge-binding element, while larger appended groups, often derived from the C3 position, occupy the deeper regions of the ATP-binding pocket.

Analytical Characterization

Quality control and structural confirmation are paramount. The following methods are standard for characterizing this compound and its derivatives.

Protocol: Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In a solvent like DMSO-d₆, expect to see signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and broad signals for the amine (-NH₂) and pyrazole N-H protons, which will be exchangeable with D₂O. The hydrochloride salt may show downfield shifts for the amine protons.

    • ¹³C NMR: Expect distinct signals for the two ethyl carbons, the three pyrazole ring carbons, with the carbon bearing the amino group appearing at a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode is ideal. The expected [M+H]⁺ for the free base (C₅H₉N₃) would be at m/z 112.1.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is standard.[11]

    • Detection: UV detection at a wavelength between 210-254 nm.

    • This method is used to assess purity and can be coupled with a mass spectrometer (LC-MS) for simultaneous purity and identity confirmation.[19]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Classification: Aminopyrazole derivatives are generally classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20] Some are harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its inherent ability to act as a kinase hinge-binder, combined with a C5-ethyl group for probing hydrophobic interactions, makes it a highly valuable scaffold. This guide has outlined its synthesis, key reactions, and critical role in the development of inhibitors for major therapeutic targets like p38, JAK2, and CHK1. By understanding the fundamental principles and experimental considerations presented herein, researchers can effectively leverage this powerful molecule to accelerate the discovery of next-generation therapeutics.

References

Spectroscopic Characterization of 5-Ethyl-2H-pyrazol-3-ylamine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical principles with practical, field-proven insights to facilitate the unambiguous identification and structural elucidation of this important heterocyclic amine.

Introduction: The Significance of Spectroscopic Analysis

5-Ethyl-2H-pyrazol-3-ylamine is a substituted pyrazole, a class of heterocyclic compounds that are a cornerstone in medicinal chemistry due to their diverse biological activities.[1][2] A thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of the synthesized hydrochloride salt, ensuring the reliability and reproducibility of subsequent research and development efforts.[1] This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Molecular Structure and Key Features

The hydrochloride salt of 5-Ethyl-2H-pyrazol-3-ylamine possesses several key structural features that will be interrogated by the spectroscopic techniques discussed herein. The protonation of the amino group to form an ammonium salt significantly influences its solubility and spectroscopic properties, particularly in NMR and IR analysis.[3][4]

Caption: Structure of 5-Ethyl-2H-pyrazol-3-ylamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the hydrochloride salt, the choice of a suitable deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves amine salts and allows for the observation of exchangeable protons (e.g., N-H).[3][4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Weigh 5-10 mg of 5-Ethyl-2H-pyrazol-3-ylamine HCl and dissolve it in approximately 0.6 mL of DMSO-d₆.[1]

  • Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Set a spectral width of 10-15 ppm.

    • Use a 30-45° pulse angle.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Set a spectral width of 200-250 ppm.

    • Use a 45° pulse angle.

    • Employ a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the peaks to determine the relative number of protons and analyze coupling patterns.[1]

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃ (ethyl)~1.2Triplet (t)3H~7.5
CH₂ (ethyl)~2.6Quartet (q)2H~7.5
H-4 (pyrazole)~5.8Singlet (s)1H-
NH₃⁺~8.5-9.5Broad Singlet (br s)3H-
N-H (pyrazole)~11-12Broad Singlet (br s)1H-
Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~13-15
CH₂ (ethyl)~20-25
C -4 (pyrazole)~95-100
C -3 (pyrazole)~145-150
C -5 (pyrazole)~150-155

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The solid nature of the hydrochloride salt makes it well-suited for analysis using either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).[6][7]

Experimental Protocol: FT-IR

Method A: KBr Pellet

  • Sample Preparation: Finely grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[6]

  • Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[6]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[6]

Method B: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Sample Application: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal and run the FT-IR analysis.[8]

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrazole)3200-3400Medium, Broad
N-H Stretch (NH₃⁺)2800-3100Strong, Broad
C-H Stretch (alkyl)2850-2960Medium
N-H Bend (NH₃⁺)1500-1600Strong
C=N Stretch (pyrazole ring)1550-1650Medium-Strong
C=C Stretch (pyrazole ring)1450-1550Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts, as it typically produces the protonated molecular ion with minimal fragmentation.[10][11]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry is recommended to determine the accurate mass and elemental composition.[10]

Predicted Mass Spectrum
  • Molecular Weight of Free Base (C₅H₉N₃): 111.08 g/mol

  • Expected [M+H]⁺ Ion: m/z = 112.0869 (calculated for C₅H₁₀N₃⁺)

The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 5-Ethyl-2H-pyrazol-3-ylamine HCl is a synergistic process where data from each spectroscopic technique provides complementary information.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information cluster_2 Final Structure Confirmation NMR NMR Spectroscopy Framework C-H Framework Connectivity NMR->Framework IR IR Spectroscopy FuncGroups Functional Groups (N-H, C=N, C-H) IR->FuncGroups MS Mass Spectrometry MolWeight Molecular Weight Elemental Formula MS->MolWeight Structure 5-Ethyl-2H-pyrazol-3-ylamine HCl Framework->Structure FuncGroups->Structure MolWeight->Structure

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 5-Ethyl-2H-pyrazol-3-ylamine HCl. By following the detailed protocols and utilizing the predictive spectral data, researchers can confidently verify the structure and purity of this compound. The integration of NMR, IR, and MS data provides a self-validating system, ensuring the high level of scientific integrity required in pharmaceutical and chemical research.

References

Solubility of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Ethyl-2H-pyrazol-3-ylamine Hydrochloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine salt of significant interest in medicinal chemistry and pharmaceutical development as a potential building block for novel therapeutic agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and bioavailability studies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative data is not widely published, this paper will establish a foundational understanding based on the principles of physical chemistry and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of Solubility

In the realm of drug discovery and development, solubility is a critical physicochemical parameter that dictates the fate of a compound from the laboratory bench to clinical application. For a synthetic intermediate like this compound, solubility governs crucial processes such as reaction kinetics, choice of crystallization solvent, ease of purification, and ultimately, the efficiency of synthetic routes. For an active pharmaceutical ingredient (API), solubility directly influences dissolution rate, absorption, and bioavailability. Therefore, a robust characterization of a compound's solubility profile across a range of solvents is not merely a data-gathering exercise; it is a fundamental step in risk mitigation and resource optimization in the development pipeline.

Physicochemical Characterization and Solubility Predictions

To understand the solubility of this compound, we must first examine its molecular structure.

  • Structure: The molecule consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is substituted with an ethyl group and an amine group. The hydrochloride salt form indicates that the basic amine group is protonated, forming an ammonium chloride ionic pair.

  • Polarity and Ionic Nature: The presence of the hydrochloride salt makes the compound polar and ionic.[1] This is the single most dominant factor influencing its solubility. As an ionic salt, it is expected to be most soluble in polar protic solvents that can effectively solvate both the cation (the protonated pyrazole) and the chloride anion through strong ion-dipole interactions and hydrogen bonding.[1]

  • Expected Solubility Trend: Based on these first principles, we can predict a general trend for its solubility:

    • High Solubility: Polar protic solvents like water, methanol, and ethanol.

    • Moderate Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The solubility in these solvents will depend on their ability to solvate the ionic components.

    • Low to Insoluble: Nonpolar aprotic solvents such as toluene, hexane, diethyl ether, and ethyl acetate.[1] These solvents lack the ability to effectively solvate the charged species, making the dissolution process energetically unfavorable.

A summary of the key physicochemical properties is presented below.

PropertyValue / Description
IUPAC Name 5-Ethyl-1H-pyrazol-3-amine hydrochloride
Molecular Formula C₅H₁₀ClN₃
Molecular Weight 147.61 g/mol
Appearance Typically a white to off-white powder or crystalline solid.[2]
General Class Amine Hydrochloride Salt.[3] This classification suggests it is a polar, ionic compound.[1]
Predicted Solubility High in polar protic solvents (e.g., water, methanol), low in nonpolar solvents (e.g., hexane, toluene).[1]

Quantitative Solubility Profile (Hypothetical Data)

As specific experimental data for this compound is scarce in publicly available literature, the following table presents a hypothetical but realistic solubility profile based on the expected behavior of similar amine hydrochloride compounds. This data should be empirically verified using the protocol outlined in the subsequent section.

SolventSolvent TypePredicted Solubility at 25°C (mg/mL)Rationale
WaterPolar Protic> 100Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.[1]
MethanolPolar Protic50 - 100Good polarity and hydrogen bonding capability, but slightly less effective than water.[1]
EthanolPolar Protic20 - 50Reduced polarity compared to methanol leads to lower solvating power for the ionic species.[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic10 - 30High polarity allows for solvation, but the lack of hydrogen bond donation limits peak solubility.
Dichloromethane (DCM)Moderately Polar< 1Insufficient polarity to effectively overcome the lattice energy of the ionic salt.
Ethyl AcetateModerately Polar< 0.1Poor solvating power for ionic compounds.
TolueneNonpolar Aprotic< 0.01Energetically unfavorable for polar, ionic solutes to dissolve in a nonpolar medium.[1]
HexaneNonpolar Aprotic< 0.01"Like dissolves like" principle predicts extremely low solubility.[1]

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The following protocol describes the "gold standard" shake-flask method for accurately determining the equilibrium solubility of a compound.[1][4] This method is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the solvent is constant and represents the equilibrium solubility.[1]

Materials and Equipment
  • This compound (purity >99%)

  • Analytical grade organic solvents

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of glass vials (e.g., 20 mg into 2 mL of each test solvent). The key is to ensure that undissolved solid remains visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[1] Expert Insight: A preliminary kinetic study is recommended to determine the minimum time required to reach equilibrium. This is done by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) until the measured concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles. Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.

  • Calculation and Reporting: Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation.[1]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Weigh excess solid (e.g., 20 mg) prep2 Add known volume of solvent (e.g., 2 mL) prep1->prep2 into vial equil1 Seal vials and place in thermostatic shaker (25°C) prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Centrifuge vials (10,000 rpm, 10 min) equil2->sep1 sep2 Clear Supernatant (Saturated Solution) sep1->sep2 an1 Withdraw aliquot of supernatant sep2->an1 an2 Filter (0.22 µm syringe filter) an1->an2 an3 Dilute with mobile phase an2->an3 an4 Quantify via HPLC an3->an4 res1 Calculate Solubility (mg/mL or mol/L) an4->res1

Caption: Workflow for the Isothermal Equilibrium Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong predictive understanding can be derived from its structure as a polar, ionic amine salt. It is expected to be highly soluble in polar protic solvents and poorly soluble in nonpolar organic media. For researchers and drug development professionals, empirical determination is essential. The provided isothermal equilibrium shake-flask protocol offers a robust and reliable method for generating the precise solubility data required for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation.

References

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl Pyrazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][5][6][7][8][9] The continuous exploration of this versatile scaffold has led to the development of several clinically significant drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3][6][10] This guide focuses on a specific subclass, ethyl pyrazole amine derivatives, delving into their synthesis, diverse biological activities, and the underlying mechanisms of action. We will explore the causality behind experimental choices in evaluating these compounds and provide detailed protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The journey of pyrazole-based compounds in medicine began as early as 1884 with the analgesic pyrazolone, antipyrine.[10] Since then, advancements in synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, have significantly expanded the library of pyrazole derivatives available for pharmacological screening.[10] This guide aims to synthesize these developments, providing a technically accurate and practically insightful narrative on the potential of ethyl pyrazole amine derivatives as therapeutic agents.

I. Anticancer Activity

The uncontrolled proliferation of cells is a hallmark of cancer, making the inhibition of proliferative pathways a primary strategy in anticancer drug development.[11] Ethyl pyrazole amine derivatives have emerged as a promising class of compounds with significant potential to target various molecular machinery involved in cancer progression.[12][13][14][15]

Mechanisms of Action

Numerous studies have demonstrated that pyrazole derivatives exert their anticancer effects through the inhibition of various key targets within cancer cells.[12] These targets include:

  • Kinase Inhibition: Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer.[16] Pyrazole derivatives have shown inhibitory activity against several kinases, including:

    • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Certain indole-pyrazole hybrids have demonstrated potent inhibition of CDK2.[12]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrazolone-pyrazole derivatives have been shown to inhibit VEGFR-2, suggesting their potential as anti-angiogenic agents.[12]

    • PI3 Kinase: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors.[12]

  • DNA Intercalation: Some pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[12]

Data Presentation: Anticancer Activity of Ethyl Pyrazole Amine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Polysubstituted PyrazoleHepG2 (Hepatocellular Carcinoma)2DNA Binding[12]
Indole-Pyrazole HybridHCT116, MCF7, HepG2, A549< 23.7CDK2 Inhibition[12]
Pyrazole CarbaldehydeMCF7 (Breast Cancer)0.25PI3 Kinase Inhibition[12]
Pyrazolone-PyrazoleMCF7 (Breast Cancer)16.50VEGFR-2 Inhibition[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing an initial screening for the cytotoxic potential of compounds.[16][17][18][19][20]

Principle: Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ethyl pyrazole amine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Kinase Inhibition Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle CyclinE Cyclin E CyclinE->CDK2 activates Pyrazole1 Ethyl Pyrazole Amine Derivative (e.g., Pyrazolone-Pyrazole) Pyrazole1->RTK inhibits Pyrazole2 Ethyl Pyrazole Amine Derivative (e.g., Indole-Pyrazole) Pyrazole2->CDK2 inhibits Pyrazole3 Ethyl Pyrazole Amine Derivative (e.g., Pyrazole Carbaldehyde) Pyrazole3->PI3K inhibits

Caption: Inhibition of key signaling pathways by ethyl pyrazole amine derivatives.

II. Antimicrobial Activity

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the development of new antimicrobial agents.[21] Ethyl pyrazole amine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][22][23][24][25][26]

Mechanisms of Action

The antimicrobial effects of pyrazole derivatives are believed to be multifaceted. While the precise mechanisms are still under investigation, potential modes of action include:

  • Enzyme Inhibition: Pyrazole derivatives may inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of Cell Membrane Integrity: Some compounds may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain haloaminopyrazole derivatives have shown the ability to inhibit biofilm formation.[26]

Data Presentation: Antimicrobial Activity of Ethyl Pyrazole Amine Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole DerivativeEscherichia coli (Gram-negative)0.25[6]
Pyrazole DerivativeStreptococcus epidermidis (Gram-positive)0.25[6]
Pyrazole DerivativeAspergillus niger (Fungus)1[6]
HaloaminopyrazoleStaphylococcus aureus460[26]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][27][28][29]

Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation is determined.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the ethyl pyrazole amine derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization: Antimicrobial Susceptibility Testing Workflow

Start Start Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Start->Inoculum Inoculation Inoculate Microtiter Plate Wells Inoculum->Inoculation SerialDilution Prepare Serial Dilutions of Ethyl Pyrazole Amine Derivative SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity

Mechanisms of Action
  • COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5] Many pyrazole derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation.[10] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[10]

  • Modulation of Pro-inflammatory Cytokines: Some pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[33]

Data Presentation: Anti-inflammatory Activity of Ethyl Pyrazole Amine Derivatives
CompoundAssayIC50 (µM)TargetReference
3-(trifluoromethyl)-5-arylpyrazoleCOX Inhibition0.02COX-2[10]
Pyrazole DerivativeIL-6 Suppression9.562IL-6 Expression[33][34]
3,5-diarylpyrazoleCOX Inhibition0.01COX-2[10]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10][35][36][37][38][39]

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the ethyl pyrazole amine derivative orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualization: Mechanism of COX Inhibition

ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole Ethyl Pyrazole Amine Derivative Pyrazole->COX2 inhibits

Caption: Inhibition of prostaglandin synthesis via COX-2 by ethyl pyrazole amine derivatives.

IV. Neuroprotective Activity

Neurodegenerative diseases and neurological injuries represent a significant unmet medical need.[1][7][33][40] Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, primarily due to their anti-inflammatory and antioxidant properties.[1][7][33][34][40]

Mechanisms of Action

The neuroprotective effects of ethyl pyrazole amine derivatives are often linked to their ability to mitigate secondary inflammation and oxidative stress that occur following neuronal injury.

  • Anti-inflammatory Effects in the Central Nervous System: In conditions like spinal cord injury, secondary inflammation mediated by microglia and the release of pro-inflammatory cytokines contributes significantly to neuronal damage.[33][34] Pyrazole derivatives that can suppress the production of these cytokines may help to preserve neuronal function.[33][34]

  • Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to neuronal cell death.[41] The antioxidant properties of some pyrazole derivatives can help to reduce this damage.[41]

Data Presentation: Neuroprotective Activity of Ethyl Pyrazole Amine Derivatives
CompoundCell LineIC50 (µM)EffectReference
Pyrazole Derivative (6g)BV2 Microglial Cells9.562Suppression of IL-6 expression[33][34]
Experimental Protocol: In Vitro Neuroprotection Assay in BV2 Microglial Cells

This assay evaluates the ability of a compound to protect neuronal cells from inflammation-induced damage by assessing its effect on microglial activation.

Principle: Lipopolysaccharide (LPS) is used to stimulate BV2 microglial cells, inducing the release of pro-inflammatory mediators. The ability of a test compound to reduce the production of these mediators is a measure of its anti-inflammatory and potential neuroprotective activity.

Step-by-Step Methodology:

  • Cell Culture: Culture BV2 microglial cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the ethyl pyrazole amine derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Quantification of Pro-inflammatory Cytokines: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines, such as IL-6 or TNF-α, using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production by the test compound compared to the LPS-stimulated control.

Visualization: Neuroprotective Mechanism

LPS LPS (Lipopolysaccharide) Microglia Microglia (BV2 cells) LPS->Microglia activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Microglia->Cytokines NeuronalDamage Neuronal Damage Cytokines->NeuronalDamage Pyrazole Ethyl Pyrazole Amine Derivative Pyrazole->Microglia inhibits activation

Caption: Inhibition of microglial activation and subsequent neuroinflammation.

Conclusion

Ethyl pyrazole amine derivatives represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. Their demonstrated efficacy in preclinical models for cancer, microbial infections, inflammation, and neurodegenerative disorders underscores their therapeutic potential. The ability to readily synthesize a diverse library of these derivatives allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. This guide has provided a comprehensive overview of the current understanding of these compounds, from their mechanisms of action to practical experimental protocols for their evaluation. Continued research in this area is crucial for translating the promising preclinical findings into novel and effective therapies for a range of human diseases.

References

5-Ethyl-2H-pyrazol-3-ylamine Hydrochloride: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride, a key heterocyclic building block. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a foundational understanding of the compound's synthesis, reactivity, and strategic application, particularly in the construction of medicinally relevant scaffolds.

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in FDA-approved drugs.[1][2] Among these, the pyrazole nucleus is recognized as a "privileged scaffold" due to its unique physicochemical properties and its presence in a multitude of blockbuster drugs like Sildenafil, Ibrutinib, and Ruxolitinib.[3][4][5] The 3-aminopyrazole moiety, in particular, is a versatile and powerful synthon. Its two adjacent nitrogen atoms and the exocyclic amino group offer multiple reactive sites, enabling its elaboration into a variety of fused heterocyclic systems of high therapeutic value.[6][7]

This compound offers a strategic entry point into this chemical space. The ethyl group at the 5-position provides a desirable lipophilic handle, which can be crucial for modulating pharmacokinetic properties such as solubility, permeability, and metabolic stability in drug candidates. This guide will detail the synthesis of this specific building block and explore its most critical synthetic transformations.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis.

PropertyValueSource(s)
IUPAC Name 5-Ethyl-1H-pyrazol-3-amine hydrochloride-
Synonyms 3-Amino-5-ethyl-1H-pyrazole hydrochloride[8]
CAS Number 1238864-53-3 (dihydrochloride)[8]
Molecular Formula C₅H₁₀ClN₃[9]
Molecular Weight 147.61 g/mol (monohydrochloride)[9]
Appearance Typically a powder or solid[8]
Solubility Soluble in polar solvents like water, alcohols[10]
Storage Store in a cool, dry, tightly sealed container[8][11]

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) should be acquired upon synthesis or purchase to confirm identity and purity.

Synthesis of the Building Block

The most common and efficient method for synthesizing 3-(or 5-)aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[12] This reaction proceeds via an initial attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring.

The synthesis of 5-Ethyl-2H-pyrazol-3-ylamine involves the reaction of 3-oxopentanenitrile with hydrazine hydrate, followed by treatment with hydrochloric acid to afford the stable hydrochloride salt.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Salt Formation ketonitrile 3-Oxopentanenitrile aminopyrazole_base 5-Ethyl-2H-pyrazol-3-ylamine (Free Base) ketonitrile->aminopyrazole_base EtOH, Reflux hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hcl HCl aminopyrazole_hcl 5-Ethyl-2H-pyrazol-3-ylamine HCl (Product) aminopyrazole_base->aminopyrazole_hcl Et₂O or IPA

Caption: Synthesis of 5-Ethyl-2H-pyrazol-3-ylamine HCl.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for aminopyrazole synthesis.[12][13]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-oxopentanenitrile (1.0 eq) and ethanol (5-10 mL per gram of nitrile).

  • Hydrazine Addition: Add hydrazine hydrate (1.2 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Workup (Free Base): Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. The resulting crude oil or solid is the 5-Ethyl-2H-pyrazol-3-ylamine free base. It can be used directly or purified by chromatography if necessary.

  • Salt Formation: Dissolve the crude free base in a suitable solvent such as diethyl ether (Et₂O) or isopropanol (IPA). Add a solution of hydrochloric acid (1.0 - 1.1 eq, e.g., 2M HCl in Et₂O) dropwise with vigorous stirring.

  • Isolation: The hydrochloride salt will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold Et₂O, and dry under vacuum to yield this compound.

Key Synthetic Transformations: Building Fused Heterocycles

The true power of 5-Ethyl-2H-pyrazol-3-ylamine lies in its ability to serve as a C-N-N nucleophilic synthon for constructing fused bicyclic systems. The most significant application is the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in numerous kinase inhibitors and other therapeutic agents.[14][15][16]

This transformation is typically achieved by reacting the aminopyrazole with a 1,3-bielectrophile, such as a β-dicarbonyl compound, in an acid-catalyzed condensation-cyclization reaction.[16][17]

G aminopyrazole 5-Ethyl-2H-pyrazol-3-ylamine HCl intermediate Condensation Intermediate (Enaminone) aminopyrazole->intermediate AcOH, Reflux (Initial Condensation) diketone 1,3-Diketone (e.g., Acetylacetone) product Substituted Pyrazolo[1,5-a]pyrimidine intermediate->product Intramolecular Cyclization & Dehydration

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocol: Synthesis of 2,7-Diethyl-5-methylpyrazolo[1,5-a]pyrimidine

This protocol is a representative procedure adapted from established methods.[14][16]

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminopyrazole).

  • Diketone Addition: Add 2,4-heptanedione (a non-symmetrical diketone, 1.1 eq) to the suspension. Causality Note: Acetic acid serves as both the solvent and the catalyst, protonating the carbonyls to facilitate nucleophilic attack by the pyrazole amines.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 6-24 hours. The reaction should become a homogeneous solution as it proceeds. Monitor by TLC or LC-MS for the disappearance of the starting materials. Insight: The reaction involves initial condensation of the exocyclic 3-amino group with one of the carbonyls, followed by intramolecular cyclization of the endocyclic N-2 nitrogen onto the second carbonyl, and subsequent dehydration to form the aromatic pyrimidine ring.

  • Workup and Isolation: Cool the reaction to room temperature. Pour the mixture slowly into ice-cold water or a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extraction: The product may precipitate as a solid, which can be collected by filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Other Important Reactions

Beyond the synthesis of pyrazolo[1,5-a]pyrimidines, the aminopyrazole core can undergo other valuable transformations:

  • Diazotization: The 3-amino group can be converted to a diazonium salt using sodium nitrite under acidic conditions (e.g., NaNO₂/HCl).[18][19] These diazonium salts are versatile intermediates that can be used in Sandmeyer-type reactions to install halides or cyano groups, or in azo coupling reactions to form dyes and other functional molecules.[6][20]

  • Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides to form the corresponding amides and sulfonamides, providing another avenue for structural diversification.[9]

  • Synthesis of Pyrazolo[3,4-b]pyridines: Through multicomponent reactions or condensation with different synthons, aminopyrazoles can also be cyclized to form the isomeric pyrazolo[3,4-b]pyridine core, which is also of high interest in medicinal chemistry.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[21][22]

  • Hazards: Aminopyrazole derivatives may cause skin irritation, serious eye damage, and may be harmful if swallowed.[22][23] Avoid inhalation of dust and direct contact with skin and eyes.[22]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[22]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21][22]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[22]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[21][22]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides efficient access to highly sought-after molecular scaffolds in drug discovery. Its straightforward synthesis and predictable reactivity, particularly in the formation of the pyrazolo[1,5-a]pyrimidine core, make it an invaluable tool for medicinal chemists. By understanding the principles behind its synthesis and application, researchers can leverage this compound to accelerate the development of novel therapeutics.

References

The 3-Amino-5-Ethyl-1H-Pyrazole Core: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 3-amino-5-ethyl-1H-pyrazole scaffold, a privileged heterocyclic motif in modern medicinal chemistry. We will delve into its synthesis, chemical reactivity, and burgeoning biological significance, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Rise of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the design of therapeutic agents.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for engaging with a wide array of biological targets. The inherent stability of the pyrazole ring and its amenability to diverse chemical modifications have further cemented its status as a "privileged scaffold" in drug discovery.

Within the vast chemical space of pyrazole derivatives, aminopyrazoles stand out for their significant therapeutic potential.[1] The presence of an amino group provides a crucial handle for further functionalization and can directly participate in key interactions with biological macromolecules. This guide focuses specifically on the 3-amino-5-ethyl-1H-pyrazole core, a promising building block for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.

Synthetic Strategies for the 3-Amino-5-Ethyl-1H-Pyrazole Core

The construction of the 3-amino-5-ethyl-1H-pyrazole core is most reliably achieved through the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives. This versatile and efficient method allows for the direct formation of the pyrazole ring with the desired substitution pattern.

Key Synthetic Pathway: β-Ketonitrile Cyclization

The primary and most direct route to 3-amino-5-ethyl-1H-pyrazole involves the reaction of 3-oxopentanenitrile with hydrazine hydrate. This reaction proceeds through a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Oxopentanenitrile 3-Oxopentanenitrile Nucleophilic Attack Nucleophilic Attack 3-Oxopentanenitrile->Nucleophilic Attack Reacts with Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization Forms intermediate Dehydration Dehydration Intramolecular Cyclization->Dehydration Followed by 3-Amino-5-ethyl-1H-pyrazole 3-Amino-5-ethyl-1H-pyrazole Dehydration->3-Amino-5-ethyl-1H-pyrazole Yields

Caption: Synthetic pathway to 3-amino-5-ethyl-1H-pyrazole.

Detailed Experimental Protocol: Synthesis of 3-Amino-5-Ethyl-1H-Pyrazole

This protocol is a representative procedure based on established methods for the synthesis of analogous 3-aminopyrazoles.[3][4]

Materials:

  • 3-Oxopentanenitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Toluene

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxopentanenitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up: To the residue, add water and extract with toluene. Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 3-amino-5-ethyl-1H-pyrazole can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Chemical Reactivity and Derivatization

The 3-amino-5-ethyl-1H-pyrazole scaffold offers multiple sites for chemical modification, allowing for the generation of diverse compound libraries for biological screening.

  • N-1 and N-2 Acylation and Alkylation: The pyrazole ring nitrogens can be readily acylated or alkylated under standard conditions to introduce a variety of substituents.

  • 3-Amino Group Functionalization: The exocyclic amino group is a versatile handle for a range of chemical transformations, including acylation, sulfonylation, and reductive amination, enabling the introduction of diverse side chains.

  • Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups such as halogens or nitro groups.

G Core 3-Amino-5-ethyl-1H-pyrazole N1/N2 C4 3-Amino N_Alkylation N-Alkylation/ N-Acylation Core:n1->N_Alkylation EAS Electrophilic Aromatic Substitution Core:c4->EAS Amine_Func Amine Functionalization (Acylation, Sulfonylation, etc.) Core:nh2->Amine_Func G cluster_kinase Kinase Pyrazole_Core 3-Amino-5-ethyl-1H-pyrazole Core Hinge Hinge Region Pyrazole_Core->Hinge H-bonds Kinase Kinase ATP-Binding Site Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region N1_Substituent N1-Substituent N1_Substituent->Hydrophobic_Pocket Interacts with C5_Ethyl C5-Ethyl Group C5_Ethyl->Hydrophobic_Pocket Influences selectivity Amine_Side_Chain 3-Amine Side Chain Amine_Side_Chain->Solvent_Front Extends into

References

Tautomeric Landscape of 5-Ethyl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles represent a privileged scaffold in medicinal chemistry, underpinning the efficacy of numerous therapeutic agents. A nuanced, yet critical, aspect of their chemical behavior is prototropic tautomerism, a phenomenon that profoundly influences their reactivity, physicochemical properties, and molecular interactions with biological targets. This guide provides an in-depth exploration of the tautomeric equilibrium of 5-Ethyl-2H-pyrazol-3-ylamine, a key exemplar of substituted 3-aminopyrazoles. We will dissect the structural factors governing this dynamic process, detail the advanced experimental and computational methodologies for its characterization, and present a framework for leveraging this understanding in rational drug design.

The Principle of Annular Tautomerism in 3(5)-Aminopyrazoles

N-unsubstituted pyrazoles are characterized by a dynamic equilibrium involving a 1,2-proton shift between the two adjacent ring nitrogen atoms.[1][2] This process, termed annular prototropic tautomerism, gives rise to two distinct isomers. In the case of 5-Ethyl-2H-pyrazol-3-ylamine, this equilibrium is established between 5-ethyl-1H-pyrazol-3-amine and 3-ethyl-1H-pyrazol-5-amine. While the potential for side-chain tautomerism to form imino species exists, extensive experimental and computational evidence confirms that the amino tautomers are significantly more stable and are the predominant forms observed.[3] The interconversion between these tautomers is typically a rapid and reversible process, establishing a dynamic equilibrium in solution.[2]

The significance of this tautomerism cannot be overstated, as the change in the position of the proton fundamentally alters the molecule's properties and reactivity.[1][3] For drug development professionals, understanding the predominant tautomeric form is crucial for predicting binding interactions with target proteins, assessing metabolic stability, and optimizing synthetic routes.

Caption: Annular tautomeric equilibrium in 5-Ethyl-2H-pyrazol-3-ylamine.

Factors Governing the Tautomeric Equilibrium

The delicate balance of the tautomeric equilibrium is dictated by a confluence of electronic and steric effects of the substituents, as well as the surrounding environment.

Electronic and Steric Influence of Substituents

The nature of the substituents on the pyrazole ring is a primary determinant of tautomeric preference. Electron-donating groups, such as the amino group, and electron-withdrawing groups exert distinct influences on the relative stability of the tautomers. For 3(5)-aminopyrazoles, theoretical studies have indicated that the 3-amino tautomer is generally more stable than the 5-amino tautomer.[4][5][6] This preference can be attributed to the electronic interplay between the amino group and the pyrazole ring nitrogens.

In the specific case of 5-Ethyl-2H-pyrazol-3-ylamine, the ethyl group at the C5 position introduces a mild electron-donating effect through hyperconjugation. This can influence the electron density distribution within the ring and subtly modulate the tautomeric preference.

The Role of the Solvent

The solvent environment plays a crucial role in modulating the tautomeric equilibrium.[1] Solvents can influence the stability of tautomers through hydrogen bonding and dielectric effects. Polar aprotic solvents, for instance, can stabilize specific tautomers by forming hydrogen bonds with the N-H protons of the pyrazole ring.[7] Conversely, in nonpolar solvents, pyrazole derivatives often self-associate through intermolecular hydrogen bonding.[8] The choice of solvent is therefore a critical parameter in both the analysis and the application of these compounds.

Experimental Characterization of Tautomerism

A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric state of 5-Ethyl-2H-pyrazol-3-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and frequently utilized technique for investigating tautomerism in pyrazoles.[1] Key NMR parameters provide invaluable insights into the dynamic equilibrium.

  • 1H and 13C Chemical Shifts: The chemical shifts of the ring protons and carbons, particularly at the C3 and C5 positions, are highly sensitive to the tautomeric form.[1] In many instances, rapid interconversion on the NMR timescale results in time-averaged signals, leading to broadened peaks for the C3 and C5 carbons.[1] Low-temperature NMR studies can "freeze out" the equilibrium, allowing for the observation of distinct signals for each tautomer and the determination of their relative populations.[8]

  • 15N NMR Spectroscopy: 15N NMR provides direct information about the chemical environment of the nitrogen atoms. The distinction between a "pyrrole-like" (protonated) and a "pyridine-like" (unprotonated) nitrogen atom is readily apparent in the 15N spectrum, offering a definitive tool for tautomer identification.[9]

Experimental Protocol: Low-Temperature 13C NMR Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed sample of 5-Ethyl-2H-pyrazol-3-ylamine in a suitable deuterated solvent (e.g., DMSO-d6 or THF-d8) in a silica-coated NMR tube to minimize catalytic effects on proton exchange.[8]

  • Initial Spectrum Acquisition: Record a standard 13C NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in decrements of 10 K.

  • Spectral Monitoring: Acquire a 13C NMR spectrum at each temperature point, monitoring the signals of the C3 and C5 carbons.

  • Data Analysis: Observe the coalescence and subsequent sharpening of the C3 and C5 signals into distinct peaks at lower temperatures. The integration of these peaks provides the equilibrium constant (KT) at that temperature.

Caption: Workflow for low-temperature NMR analysis of tautomerism.

UV-Vis and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy serve as complementary techniques. The electronic transitions observed in UV-Vis spectra and the vibrational modes in IR spectra are characteristic of the specific tautomeric form.[5][10] Matrix isolation IR spectroscopy, in particular, can be used to study the individual tautomers in an inert environment.[5]

Computational Modeling of Tautomeric Stability

In silico methods are indispensable for predicting and rationalizing the relative stabilities of tautomers.

Density Functional Theory (DFT) Calculations

DFT calculations are a robust tool for determining the relative energies of tautomers. By employing appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), it is possible to calculate the Gibbs free energy difference between the tautomers in the gas phase and in various solvents using implicit solvent models (e.g., PCM).[1][4][5] These calculations can predict the predominant tautomer and provide insights into the geometric and electronic differences between the forms.

Computational Protocol: DFT Energy Calculations

  • Structure Optimization: Build the 3D structures of both the 5-ethyl-1H-pyrazol-3-amine and 3-ethyl-1H-pyrazol-5-amine tautomers.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer at a selected level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Solvation Modeling: Repeat the calculations using an implicit solvent model (e.g., IEFPCM with DMSO as the solvent) to account for solvent effects.

  • Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers to predict their relative populations.

Caption: Workflow for computational prediction of tautomer stability.

Quantitative Data Summary

While specific experimental data for 5-Ethyl-2H-pyrazol-3-ylamine is not extensively published, we can extrapolate from studies on related 3(5)-aminopyrazoles.

Tautomer SystemMethodSolventPredominant TautomerReference
3(5)-AminopyrazoleDFT (B3LYP/6-311++G(d,p))Gas Phase3-Aminopyrazole[5]
3(5)-AminopyrazoleMatrix Isolation IRArgon Matrix3-Aminopyrazole[5]
3(5)-PhenylpyrazoleLow-Temp. NMRTHF3-Phenylpyrazole[8]
3(5)-MethylpyrazoleNMRHMPTMixture[8]

These data consistently suggest a preference for the tautomer where the amino group is at the C3 position. For 5-Ethyl-2H-pyrazol-3-ylamine, it is highly probable that the 5-ethyl-1H-pyrazol-3-amine tautomer is the more stable and therefore predominant form.

Implications for Drug Development

A thorough understanding of the tautomeric landscape of 5-Ethyl-2H-pyrazol-3-ylamine has profound implications for the drug development process:

  • Structure-Activity Relationship (SAR) Studies: The predominant tautomer will dictate the hydrogen bond donor-acceptor pattern and the overall shape of the molecule, which are critical for target binding. Misidentification of the tautomeric form can lead to erroneous SAR interpretations.

  • Pharmacokinetic Properties: Tautomerism can influence lipophilicity (LogP), pKa, and solubility, all of which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: A comprehensive characterization of the tautomeric forms can be crucial for securing robust patent protection.

Conclusion

The tautomerism of 5-Ethyl-2H-pyrazol-3-ylamine is a complex yet manageable phenomenon. By employing a synergistic combination of high-resolution NMR spectroscopy, complementary spectroscopic techniques, and state-of-the-art computational modeling, researchers can elucidate the tautomeric preferences of this and related pyrazole derivatives. This fundamental understanding is not merely an academic exercise but a prerequisite for the rational design and development of novel, safe, and effective pyrazole-based therapeutics.

References

A Technical Guide to 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1238864-53-3), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial sourcing, synthesis, characterization, and potential applications.

Introduction and Chemical Identity

This compound is a pyrazole derivative characterized by an ethyl group at the 5-position and an amine group at the 3-position, presented as a hydrochloride salt. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of the amino group provides a key synthetic handle for further molecular elaboration, making this compound a valuable building block for creating diverse chemical libraries.

Chemical Structure and Properties:

  • IUPAC Name: 5-ethyl-1H-pyrazol-3-amine hydrochloride

  • CAS Number: 1238864-53-3[2]

  • Molecular Formula: C5H10ClN3

  • Molecular Weight: 147.61 g/mol

  • Appearance: Typically a powder or liquid[2]

Commercial Availability and Supplier Evaluation

This compound is available from various commercial chemical suppliers. Researchers should prioritize suppliers who provide comprehensive analytical data to ensure the quality and purity of the material.

Table 1: Comparison of Commercial Suppliers

Supplier CategoryPurity Levels OfferedScaleDocumentation ProvidedConsiderations
Research Chemical Catalogs 95-98%[2]mg to gCertificate of Analysis (CoA), SDSIdeal for initial screening and small-scale synthesis. Purity should be independently verified.
Custom Synthesis Providers >98%g to kgDetailed analytical data (NMR, HPLC, MS), process descriptionSuitable for larger quantities and when high purity is critical. Higher cost and longer lead times.
Chemical Trading Platforms VariesBulkOften limited to basic specificationsMay connect to a wide range of manufacturers, but due diligence on the actual producer is essential.

Supplier Qualification Workflow:

Caption: A workflow for qualifying commercial suppliers of this compound.

Synthesis and Purification

Proposed Synthetic Pathway:

Caption: A proposed synthetic route to this compound.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification of the Free Base: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified 5-Ethyl-2H-pyrazol-3-ylamine in a suitable solvent such as diethyl ether or isopropanol. Add a solution of hydrogen chloride (1 equivalent) in the same solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and broad signals for the amine and ammonium protons.

  • ¹³C NMR: Expected signals would correspond to the carbons of the ethyl group and the pyrazole ring.

b) High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity assessment. A general method for pyrazoline derivatives can be adapted.[4]

Table 2: General RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL

c) Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated free base [M+H]⁺.

Analytical Workflow for Quality Control:

Caption: A typical analytical workflow for the quality control of this compound.

Applications in Research and Drug Discovery

Aminopyrazole derivatives are valuable scaffolds in medicinal chemistry due to their ability to participate in a variety of chemical transformations and their presence in biologically active molecules.[5]

Potential Research Applications:

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a starting point for building more complex molecules.

  • Kinase Inhibitor Synthesis: The pyrazole core is a common feature in many kinase inhibitors. The amino group can be functionalized to interact with key residues in the ATP-binding pocket of kinases.[1]

  • Agrochemical Research: Pyrazole derivatives have also found applications as herbicides and fungicides.[6]

  • Scaffold for Combinatorial Chemistry: The reactive amine allows for the rapid generation of libraries of compounds for high-throughput screening.

Signaling Pathway Context:

Caption: A diagram illustrating the potential role of a this compound derivative as a kinase inhibitor.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[2] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Stability: As a hydrochloride salt, it is expected to be more stable than the free base. However, pyrazole derivatives can be susceptible to oxidation.[7] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for extended periods.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and chemical research. Its utility is derived from the versatile pyrazole scaffold and the reactive amino group. Researchers employing this compound should perform rigorous supplier qualification and in-house analytical characterization to ensure the reliability of their experimental results. The synthetic and analytical methodologies outlined in this guide, though generalized, provide a solid foundation for working with this and related compounds.

References

Methodological & Application

Synthesis of 5-Ethyl-2H-pyrazol-3-ylamine Hydrochloride: A Comprehensive Guide from β-Ketoester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 3-aminopyrazoles are particularly valuable synthons for the development of kinase inhibitors, anti-inflammatory drugs, and other pharmaceuticals. This application note provides a detailed, scientifically-grounded protocol for the synthesis of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride. We will first elucidate the critical distinction between using β-ketonitriles versus β-ketoesters as precursors, clarifying why the former is essential for achieving the desired 3-amino functionality. The guide will then present a robust, step-by-step methodology for the synthesis of the key β-ketonitrile intermediate, 3-oxopentanenitrile, followed by its cyclization with hydrazine and subsequent conversion to the final hydrochloride salt. This document is designed to provide researchers with both the practical "how" and the mechanistic "why," ensuring a reproducible and scalable synthesis.

Introduction: The Strategic Importance of 3-Aminopyrazoles

The pyrazole ring is a privileged scaffold in drug discovery, prized for its metabolic stability and its ability to participate in various non-covalent interactions with biological targets. The specific substitution pattern on the pyrazole ring dictates its biological activity. While the reaction of a β-ketoester with hydrazine, known as the Knorr pyrazole synthesis, is a classic and efficient method, it yields pyrazolones (containing a keto group) rather than aminopyrazoles.[1][2]

To synthesize a 3-aminopyrazole, the ester moiety of the β-ketoester must be replaced with a nitrile group. The reaction of a β-ketonitrile with hydrazine proceeds through a similar condensation-cyclization pathway but results in the formation of an exocyclic imine that tautomerizes to the stable 3-amino aromatic system. This distinction is fundamental to the synthetic strategy. This guide therefore focuses on the synthesis of the requisite β-ketonitrile precursor, 3-oxopentanenitrile, and its subsequent conversion to the target compound.

Mechanistic Rationale: β-Ketonitrile Cyclization

The formation of the 3-aminopyrazole ring from a β-ketonitrile and hydrazine is a highly efficient transformation driven by the formation of a stable aromatic heterocycle.[1] The reaction proceeds through two key stages:

  • Hydrazone Formation: The more electrophilic ketone carbonyl of the β-ketonitrile is first attacked by a nitrogen atom of hydrazine, forming a hydrazone intermediate. This step is often catalyzed by a small amount of acid.[1]

  • Intramolecular Cyclization & Tautomerization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization event forms a five-membered ring which, after proton transfer, undergoes tautomerization to yield the thermodynamically stable aromatic 3-aminopyrazole.

G Reactants β-Ketonitrile + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclized Cyclized Intermediate (5-Iminopyrazolidine) Hydrazone->Cyclized Intramolecular Nucleophilic Attack Product 5-Ethyl-2H-pyrazol-3-ylamine (Aromatic Product) Cyclized->Product Tautomerization

Figure 1: Reaction mechanism for 3-aminopyrazole synthesis.

Experimental Protocols

This section provides a comprehensive, three-part protocol for the synthesis of the target compound, starting from the preparation of the key β-ketonitrile intermediate.

Part I: Synthesis of 3-Oxopentanenitrile (Key Intermediate)

The most direct route to 3-oxopentanenitrile involves the base-catalyzed condensation of a propionate ester with acetonitrile. This Claisen-type condensation is a reliable method for generating β-ketonitriles.

Materials & Equipment

Reagent/EquipmentSpecification
Sodium ethoxide (NaOEt)Anhydrous, powder
Diethyl etherAnhydrous
Ethyl propionate≥99% purity
AcetonitrileAnhydrous, ≥99.8%
Hydrochloric acid (HCl)Concentrated (37%) and 2M solution
Round-bottom flaskThree-neck, appropriate volume
Reflux condenserWith drying tube (CaCl₂)
Addition funnel
Magnetic stirrer & plate
Ice bath
Separatory funnel
Rotary evaporator

Procedure

  • Reaction Setup: Equip a dry, 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

  • Base Suspension: Under a nitrogen atmosphere, suspend sodium ethoxide (0.5 mol) in 300 mL of anhydrous diethyl ether.

  • Reactant Addition: Cool the suspension in an ice bath. Prepare a mixture of ethyl propionate (0.5 mol) and anhydrous acetonitrile (0.5 mol) and add it dropwise via the addition funnel over 1 hour with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours). A thick, yellowish precipitate will form.

  • Quenching & Neutralization: Cool the reaction mixture again in an ice bath. Slowly add 250 mL of 2M HCl with stirring to dissolve the solid sodium salt of the product. The pH should be approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.

  • Work-up: Combine the organic extracts and wash them with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-oxopentanenitrile as a yellowish oil. This product is often used in the next step without further purification.

Part II: Synthesis of 5-Ethyl-2H-pyrazol-3-ylamine (Free Base)

This core step involves the acid-catalyzed cyclization of the β-ketonitrile with hydrazine hydrate.

Materials & Equipment

Reagent/EquipmentSpecification
3-OxopentanenitrileFrom Part I
Hydrazine hydrate~64% solution in water
Ethanol (EtOH)200 proof
Glacial Acetic AcidCatalyst
Round-bottom flaskSingle-neck
TLC PlatesSilica gel 60 F₂₅₄
Developing Chamber
Mobile Phase30% Ethyl Acetate / 70% Hexane

Quantitative Data & Reaction Parameters

ReagentMolar Mass ( g/mol )Amount (mol)Mass/VolumeEquivalents
3-Oxopentanenitrile97.120.109.71 g1.0
Hydrazine Hydrate50.060.12~7.5 mL1.2
Ethanol--100 mLSolvent
Glacial Acetic Acid60.05-5 drops (~0.2 mL)Catalyst

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-oxopentanenitrile (0.10 mol) in 100 mL of ethanol. Add a stir bar.

  • Catalyst & Reagent Addition: Add 5 drops of glacial acetic acid to the solution. With stirring, add hydrazine hydrate (0.12 mol) dropwise. The addition may be slightly exothermic.

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle. Monitor the reaction progress by TLC every hour.[1] Spot the starting material and the reaction mixture on a TLC plate and elute with 30% ethyl acetate/70% hexane. The reaction is complete when the starting β-ketonitrile spot has been completely consumed. This typically takes 2-4 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up: To the resulting oil, add 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it on a rotary evaporator to yield 5-Ethyl-2H-pyrazol-3-ylamine as a pale yellow solid or oil. The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Part III: Synthesis of this compound

The final step is the conversion of the purified free base to its more stable and handleable hydrochloride salt.

Materials & Equipment

Reagent/EquipmentSpecification
Free BaseFrom Part II
Diethyl etherAnhydrous
HCl in Ether2.0 M solution, commercially available
Beaker/Flask
Ice bath
Buchner funnelFor vacuum filtration
Vacuum oven

Procedure

  • Dissolution: Dissolve the purified 5-Ethyl-2H-pyrazol-3-ylamine (assuming ~80% yield from Part II, ~0.08 mol) in 150 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

  • Salt Formation: Cool the solution in an ice bath. While stirring, slowly add 2.0 M HCl in diethyl ether (~44 mL, 1.1 equivalents) dropwise. A white precipitate will form immediately.

  • Digestion: Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product is this compound, a stable white to off-white solid.

Figure 2: Overall synthetic workflow diagram.

Safety & Handling

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium Ethoxide: This reagent is highly flammable and reacts violently with water. Handle under an inert atmosphere and away from ignition sources.

  • Acids and Solvents: Concentrated HCl is corrosive. Anhydrous ethers can form explosive peroxides; use from a freshly opened container or test for peroxides before use.

Conclusion

This application note provides a reliable and well-documented pathway for the synthesis of this compound. By clarifying the critical role of the β-ketonitrile precursor, this guide equips researchers with the foundational knowledge to avoid common pitfalls associated with the Knorr pyrazole synthesis when targeting 3-amino substitution. The detailed, step-by-step protocols for precursor synthesis, cyclization, and salt formation constitute a complete workflow that can be readily implemented in a standard organic chemistry laboratory, facilitating the production of this valuable building block for drug discovery and development programs.

References

Application Notes & Protocols: Cyclocondensation Reactions for the Synthesis of 3-Amino-5-Ethyl-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-amino-5-ethyl-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The primary synthetic route detailed herein involves a classical cyclocondensation reaction between a β-ketonitrile intermediate and hydrazine.[2][3] This document is structured to provide researchers, scientists, and drug development professionals with not only the step-by-step experimental procedures but also the underlying mechanistic principles, field-proven insights for optimization, and critical safety information.

Core Synthetic Strategy: An Overview

The most direct and widely utilized method for synthesizing 3-aminopyrazoles is the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[4][5] For the synthesis of 3-amino-5-ethyl-pyrazole, the strategy involves two primary stages:

  • Stage 1: Synthesis of the β-Ketonitrile Precursor: Generation of 3-oxopentanenitrile (propionylacetonitrile) via a base-catalyzed Claisen-type condensation.[6][7]

  • Stage 2: Cyclocondensation to Form the Pyrazole Ring: Reaction of the synthesized 3-oxopentanenitrile with hydrazine hydrate, which acts as a binucleophile to form the stable, aromatic pyrazole ring.[8]

This two-stage approach ensures a reliable and scalable route to the target molecule, starting from readily available commercial reagents.

Stage 1: Synthesis of 3-Oxopentanenitrile Precursor

The foundational step is the synthesis of the key intermediate, 3-oxopentanenitrile. This is achieved through a Claisen condensation, a robust carbon-carbon bond-forming reaction.[9] In this procedure, the enolate of acetonitrile acts as the nucleophile, attacking the electrophilic carbonyl of ethyl propionate.[6]

Mechanistic Principle

The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of acetonitrile to form a resonance-stabilized carbanion.[7] This nucleophile then attacks the carbonyl carbon of ethyl propionate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-ketonitrile.[6]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination acetonitrile CH₃-C≡N enolate [⁻CH₂-C≡N ↔ CH₂=C=N⁻] acetonitrile->enolate Deprotonation EtOH EtOH enolate_ref Acetonitrile Enolate NaOEt Na⁺⁻OEt ethyl_propionate CH₃CH₂-C(=O)OEt tetrahedral_intermediate Tetrahedral Intermediate ethyl_propionate->tetrahedral_intermediate tetrahedral_intermediate_ref Tetrahedral Intermediate enolate_ref->ethyl_propionate Attack at Carbonyl product CH₃CH₂-C(=O)CH₂-C≡N (3-Oxopentanenitrile) tetrahedral_intermediate_ref->product Collapse & Elimination ethoxide_leaving ⁻OEt G reagents 3-Oxopentanenitrile + Hydrazine (H₂N-NH₂) attack Nucleophilic Attack on Ketone Carbonyl reagents->attack hydrazone Hydrazone Intermediate (-H₂O) attack->hydrazone cyclization Intramolecular Attack on Nitrile Carbon hydrazone->cyclization cyclic_intermediate Cyclic Imine Intermediate cyclization->cyclic_intermediate tautomerization Tautomerization (Aromatization) cyclic_intermediate->tautomerization product 3-Amino-5-Ethyl-Pyrazole tautomerization->product G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation start1 Ethyl Propionate + Acetonitrile claisen Claisen Condensation (NaOEt, Ether) start1->claisen workup1 Acidic Workup & Extraction claisen->workup1 purify1 Vacuum Distillation workup1->purify1 intermediate 3-Oxopentanenitrile purify1->intermediate cyclocondensation Cyclocondensation (Ethanol, Reflux) intermediate->cyclocondensation start2 Hydrazine Hydrate start2->cyclocondensation workup2 Cooling & Crystallization purify2 Filtration & Drying workup2->purify2 product 3-Amino-5-Ethyl-Pyrazole purify2->product

References

The Aminopyrazole Core: Application Notes for Developing Kinase Inhibitors Using 5-Ethyl-2H-pyrazol-3-ylamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, the aminopyrazole scaffold has emerged as a "privileged structure."[3] This is due to its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[3]

5-Ethyl-2H-pyrazol-3-ylamine, provided as its hydrochloride salt for enhanced stability and solubility, is a versatile building block for constructing a diverse array of kinase inhibitors. The ethyl group at the 5-position offers a valuable vector for probing a shallow hydrophobic pocket adjacent to the hinge region, potentially enhancing both potency and selectivity.[3] This document serves as a comprehensive technical guide for researchers, providing insights into the strategic application of this scaffold, detailed synthetic protocols, and robust methodologies for biological evaluation.

Medicinal Chemistry Strategy: From Scaffold to Selective Inhibitor

The core principle behind using 5-Ethyl-2H-pyrazol-3-ylamine HCl is its function as a "hinge-binder." The pyrazole and amine nitrogens are perfectly positioned to form two or three hydrogen bonds with the backbone of the kinase hinge region. Starting from this anchor, medicinal chemists can systematically explore the surrounding chemical space to achieve high potency and selectivity.

A common and highly effective strategy involves the nucleophilic substitution reaction between the 3-amino group of the pyrazole and an activated heterocyclic system, such as a 4-chloropyrimidine or a 4-chloroquinazoline. This reaction builds the core of the inhibitor, which can then be further elaborated.

Key Structural Modifications & Structure-Activity Relationships (SAR)
  • The Core Heterocycle: Coupling the 5-ethyl-3-aminopyrazole with different heterocyclic systems (e.g., pyrimidines, pyrazolo[3,4-d]pyrimidines, quinazolines) is a primary diversification strategy. The nature of this second ring system profoundly influences the inhibitor's overall shape, solubility, and kinase selectivity profile.

  • Substitution on the Core: Further substitution on the heterocyclic partner allows for fine-tuning of properties. For instance, adding substituents that project into the solvent-exposed region can improve pharmacokinetic properties, while modifications targeting the ribose-binding pocket can enhance potency.

  • The C5-Ethyl Group: The ethyl group itself is a key feature. As seen in the development of Polo-Like Kinase 4 (PLK4) inhibitors, modifying the size of this alkyl group can dramatically impact activity. While a methyl group might be optimal for one target, the ethyl group on this scaffold provides a different steric and hydrophobic profile that can be exploited for selectivity against other kinases.[4] For example, in one study, replacing a methyl with an ethyl group at this position decreased PLK4 activity, demonstrating the sensitivity of the kinase pocket to the size of this substituent.[4]

The following workflow illustrates the logical progression from the starting material to a final, biologically active compound.

G cluster_0 Synthesis cluster_1 Evaluation A 5-Ethyl-2H-pyrazol-3-ylamine HCl C Nucleophilic Aromatic Substitution (SNAr) A->C B Activated Heterocycle (e.g., 4-Chloropyrimidine) B->C D Core Inhibitor Scaffold C->D E Further Modification (e.g., Suzuki, Buchwald-Hartwig) D->E F Final Inhibitor Analog E->F G Biochemical Assay (IC50 vs. Target Kinase) F->G H Kinome Selectivity Profiling G->H I Cellular Target Engagement (e.g., NanoBRET) H->I J Cellular Potency Assay (e.g., p-Substrate, Viability) I->J K Lead Candidate J->K

Caption: General workflow for kinase inhibitor development.

Protocols: Synthesis and Biological Evaluation

This section provides detailed, self-validating protocols for the synthesis of a representative kinase inhibitor and its subsequent biological characterization.

Handling and Safety Precautions for 5-Ethyl-2H-pyrazol-3-ylamine HCl

Before beginning any synthetic work, consult the Safety Data Sheet (SDS).

  • Hazard Identification: This compound is typically classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[5][7]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[5][7]

  • Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]

Protocol 1: Synthesis of a Representative N-(5-ethyl-1H-pyrazol-3-yl)-based Inhibitor

This protocol is adapted from a general procedure for the synthesis of aminopyrazole-based kinase inhibitors.[8] It describes the coupling of 5-Ethyl-2H-pyrazol-3-ylamine with a heterocyclic partner, a common step in the synthesis of CDK, JAK, and other kinase inhibitors.

Objective: To synthesize an N-(5-ethyl-1H-pyrazol-3-yl)pyrimidin-4-amine core scaffold.

Materials:

  • 5-Ethyl-2H-pyrazol-3-ylamine HCl

  • 4-Chloro-2-substituted-pyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Reaction vessel (microwave vial or round-bottom flask with reflux condenser)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial, add 5-Ethyl-2H-pyrazol-3-ylamine HCl (1.0 eq), the desired 4-chloropyrimidine (1.1 eq), and n-butanol to create a suspension.

    • Rationale: n-Butanol is a high-boiling solvent suitable for SNAr reactions, allowing the reaction to be heated to drive it to completion. The hydrochloride salt is used for stability, and a base is required to free the amine.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Seal the vial.

    • Rationale: DIPEA is a non-nucleophilic organic base that will neutralize the HCl salt and scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction goes to completion.

  • Heating: Heat the reaction mixture to 120-140 °C using a microwave reactor for 1-4 hours, or alternatively, heat to reflux using a conventional oil bath for 12-24 hours.

    • Rationale: Thermal energy is required to overcome the activation energy of the nucleophilic aromatic substitution. Microwave heating can often reduce reaction times significantly compared to conventional heating.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture is spotted on a TLC plate against the starting materials. The disappearance of the starting materials and the appearance of a new, typically more non-polar spot, indicates product formation. LC-MS can confirm the mass of the desired product.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) should be determined by TLC analysis.

    • Rationale: Chromatography separates the desired product from unreacted starting materials, DIPEA salts, and any side products.

  • Characterization (Self-Validation): Combine the product-containing fractions and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected spectra should be consistent with the target molecule, and HRMS should provide a mass measurement within 5 ppm of the calculated value.

Protocol 2: Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase, for example, CDK2/Cyclin A. This uses a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the potency of the inhibitor against the target kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[9]

  • Synthesized inhibitor, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Opaque-walled 96- or 384-well plates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its specific substrate in kinase buffer.

    • Add the kinase/substrate mix to each well of the plate containing the compound.

    • Allow the plate to incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding the ATP solution to all wells.

    • Rationale: The concentration of ATP should be at or near its Km for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Detection (Self-Validation):

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. This reagent depletes the remaining ATP.[9]

    • Add the Kinase Detection Reagent, which converts ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.[9]

    • Incubate for 30-40 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value. A successful assay will yield a sigmoidal curve with well-defined upper and lower plateaus.

Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

This protocol determines if the inhibitor can enter live cells and bind to its intended kinase target.

Objective: To measure the apparent affinity of the inhibitor for its target kinase in a live-cell context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque-walled 96- or 384-well cell culture plates

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the transfection reagent manufacturer's protocol. Plate the transfected cells into the assay plate and incubate for 24 hours to allow for protein expression.[10]

    • Rationale: This step creates the "donor" part of the BRET system, where the target kinase is tagged with the NanoLuc® enzyme.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test inhibitor.

    • Prepare the fluorescent NanoBRET™ tracer at the recommended concentration in Opti-MEM™.

    • Treat the cells with both the test inhibitor at various concentrations and a fixed concentration of the tracer. Incubate for 2 hours at 37°C in a CO2 incubator.[11]

    • Rationale: The fluorescent tracer acts as the "acceptor." It binds to the kinase's active site. The test compound will compete with the tracer for this binding site.

  • Substrate Addition and Signal Detection (Self-Validation):

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the extracellular inhibitor to quench any signal from lysed cells.[10]

    • Add the substrate solution to the wells.

    • Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.[10]

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • A dose-dependent decrease in the BRET ratio indicates that the test compound is displacing the tracer from the target kinase.

    • Plot the BRET ratio against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 of target engagement. This confirms the inhibitor interacts with its intended target in a physiological context.

Protocol 4: Cellular Potency Assay (Western Blot for Phospho-STAT)

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation of a downstream substrate. It is particularly relevant for inhibitors of the JAK/STAT pathway.

Objective: To determine if the inhibitor blocks the downstream signaling of its target kinase in cells.

Materials:

  • Cancer cell line known to have active JAK/STAT signaling (e.g., HEL cells for JAK2)

  • Cell culture medium and supplements

  • Test inhibitor

  • Cytokine for stimulation (e.g., IL-6, IFN-γ), if required

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-STAT, anti-total-STAT)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with increasing concentrations of the test inhibitor for a predetermined time (e.g., 2-4 hours).

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine (e.g., IFN-γ) for 15-30 minutes before lysis to induce STAT phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them with ice-cold lysis buffer containing phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, ensuring the phosphorylation state at the time of lysis is preserved.

  • Protein Quantification (Self-Validation): Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for ensuring equal protein loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing (Self-Validation): To confirm equal loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-STAT3).

  • Data Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-STAT signal (normalized to total STAT) confirms that the inhibitor is effectively blocking the kinase's activity in the cell.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT (Inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (Active) STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor 5-Ethyl-pyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT pathway.

Data Presentation: SAR and Kinase Selectivity

Systematic evaluation of analogs is crucial for lead optimization. The data below is a representative summary of how SAR data for inhibitors derived from an aminopyrazole scaffold might be presented.

Table 1: Representative Structure-Activity Relationship (SAR) Data

Compound IDR¹ Group (at C5 of Pyrazole)Kinase TargetIC50 (nM)Notes
B43 -CH₃PLK4<10High potency with methyl group.
B47 -CH₂CH₃PLK419.9Potency decreases with the larger ethyl group, suggesting a tight hydrophobic pocket.[4]
B48 -CH(CH₃)₂PLK41510.1Further increase in steric bulk leads to significant loss of activity.[4]
AZD1480 -CH₃JAK2PotentA clinical candidate with a methyl-pyrazole scaffold targeting JAK2.

Data synthesized from published literature for illustrative purposes.

Conclusion

5-Ethyl-2H-pyrazol-3-ylamine HCl is a valuable and strategically important starting material in medicinal chemistry for the development of targeted kinase inhibitors. Its inherent ability to act as a hinge-binding scaffold, combined with the presence of an ethyl group for probing hydrophobic pockets, provides a robust platform for generating potent and selective drug candidates. By employing the synthetic and biological protocols detailed in these application notes, researchers can efficiently advance their drug discovery programs from initial scaffold hopping to lead optimization and cellular characterization. The key to success lies in a rational, iterative design process guided by quantitative biochemical and cellular data.

References

Application Notes and Protocols for the N-alkylation of 5-Ethyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

N-alkylated pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals stems from the pyrazole ring's ability to act as a versatile scaffold, offering a unique combination of stability, hydrogen bonding capabilities, and tunable electronic properties.[1][2][3] The strategic introduction of alkyl substituents onto the nitrogen atoms of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Specifically, the N-alkylation of 5-Ethyl-2H-pyrazol-3-ylamine and its derivatives is a critical step in the synthesis of a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[4][5]

However, the synthesis of N-alkylated pyrazoles is not without its challenges. The presence of two reactive nitrogen atoms in the pyrazole ring often leads to the formation of a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective N-alkylation of 5-Ethyl-2H-pyrazol-3-ylamine. It delves into the mechanistic principles governing the reaction, offers detailed experimental protocols, and explores various methodologies to achieve high yields and selectivity.

Understanding the Reaction: Mechanistic Insights and Strategic Considerations

The N-alkylation of a pyrazole proceeds via a nucleophilic substitution reaction, where the nitrogen atom of the pyrazole ring attacks an electrophilic alkylating agent. The regioselectivity of this reaction—that is, whether the alkyl group attaches to the N1 or N2 position—is influenced by a delicate interplay of steric and electronic factors.[7]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: The substituents on the pyrazole ring and the alkylating agent play a crucial role.[7] Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 5-Ethyl-2H-pyrazol-3-ylamine, the ethyl group at the C5 position and the amino group at the C3 position create a specific steric environment that can be exploited to direct the alkylation.

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. The amino group at the C3 position is an electron-donating group, which can impact the electron density at the N1 and N2 positions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome.[6][7] For instance, the use of a strong, non-coordinating base in a polar aprotic solvent often favors alkylation at a specific nitrogen.

The interplay of these factors is visually represented in the following diagram:

Figure 1: Key factors influencing the regioselectivity of pyrazole N-alkylation.

Methodologies for N-Alkylation: A Comparative Overview

Several methodologies can be employed for the N-alkylation of 5-Ethyl-2H-pyrazol-3-ylamine, each with its own set of advantages and limitations.

Methodology Description Advantages Disadvantages
Classical SN2 Alkylation Reaction with an alkyl halide in the presence of a base.Simple, cost-effective.Often results in a mixture of regioisomers.
Mitsunobu Reaction Utilizes a phosphine and an azodicarboxylate to activate an alcohol for nucleophilic attack.[8][9][10][11]Mild reaction conditions, good for secondary alcohols.Stoichiometric amounts of reagents are required, and byproducts can be difficult to remove.
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction.[12][13][14][15][16]Broad substrate scope, high functional group tolerance.Requires a catalyst and specific ligands, which can be expensive.
Reductive Amination A two-step process involving the formation of an imine followed by reduction.Useful for introducing N-alkyl groups from aldehydes or ketones.Requires a reducing agent and may not be suitable for all substrates.
Phase-Transfer Catalysis Employs a phase-transfer catalyst to facilitate the reaction between reactants in different phases.[17][18][19][20]Mild conditions, can be performed without a solvent.Catalyst may need to be removed from the final product.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.[2][3][21][22][23]Rapid reaction times, often leads to higher yields.Requires specialized microwave equipment.

Detailed Experimental Protocol: Classical SN2 N-Alkylation

This protocol provides a general procedure for the N-alkylation of 5-Ethyl-2H-pyrazol-3-ylamine using an alkyl halide.

Materials:

  • 5-Ethyl-2H-pyrazol-3-ylamine

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Ethyl-2H-pyrazol-3-ylamine (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Add the base (1.1 - 1.5 eq) to the solution and stir the mixture for 15-30 minutes at room temperature.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (this will vary depending on the specific reactants) and monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding deionized water.

  • Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.

General Workflow:

Figure 2: A generalized experimental workflow for the N-alkylation of 5-Ethyl-2H-pyrazol-3-ylamine.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. Alternatively, a stronger base or a more reactive alkylating agent could be used. Microwave-assisted synthesis can also be explored to improve yields.[21][22][23]

  • Mixture of Regioisomers: To improve regioselectivity, try changing the solvent or the base. For example, using a bulkier base may favor alkylation at the less sterically hindered nitrogen.[7] Phase-transfer catalysis is another effective method for controlling regioselectivity.[17][18]

  • Incomplete Reaction: Ensure that all reagents are dry and the reaction is performed under an inert atmosphere, as moisture can quench the base and hinder the reaction.

Conclusion

The N-alkylation of 5-Ethyl-2H-pyrazol-3-ylamine is a fundamental transformation in the synthesis of a diverse range of biologically active compounds. A thorough understanding of the factors that govern regioselectivity, coupled with the careful selection of the appropriate synthetic methodology, is crucial for achieving high yields of the desired product. The protocols and insights provided in this application note serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient and selective synthesis of novel N-alkylated pyrazole derivatives.

References

Application of 5-Ethyl-2H-pyrazol-3-ylamine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Ethyl-2H-pyrazol-3-ylamine in Agrochemical Synthesis

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring is a cornerstone of modern agrochemical design, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1][2][3] This five-membered heterocyclic scaffold is a key structural feature in numerous commercially successful fungicides, insecticides, and herbicides.[3][4] Among the many pyrazole-based building blocks, 5-Ethyl-2H-pyrazol-3-ylamine stands out as a particularly valuable intermediate. Its structure combines a reactive primary amine group, essential for forming amide, urea, or more complex heterocyclic linkages, with an ethyl group at the 5-position, which can significantly influence the molecule's binding affinity to target enzymes and its overall physicochemical properties.

This guide provides a detailed overview of the synthetic applications of 5-Ethyl-2H-pyrazol-3-ylamine, focusing on its role in the synthesis of next-generation agrochemicals. We will explore the key reactions, provide detailed experimental protocols, and discuss the chemical logic that underpins its use in creating potent and selective crop protection agents.

Core Synthetic Applications of 5-Ethyl-2H-pyrazol-3-ylamine

The primary utility of 5-Ethyl-2H-pyrazol-3-ylamine stems from the high nucleophilicity of its exocyclic amino group. This allows for straightforward reactions with a variety of electrophiles to construct the core of many active agrochemical ingredients. The main applications are categorized by the target agrochemical class.

Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a dominant class of modern fungicides, most notably acting as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] These compounds disrupt the fungal mitochondrial respiratory chain, leading to a rapid cessation of energy production. 5-Ethyl-2H-pyrazol-3-ylamine is an ideal starting material for creating novel SDHI fungicides. The key synthetic step is the acylation of the pyrazole's amino group with a tailored carboxylic acid (or its activated form, such as an acyl chloride), which typically contains a second aromatic or heterocyclic ring system (the "B-ring" in SDHI nomenclature).

Causality in Synthesis: The choice of the acylating agent is critical. The structure of the resulting N-acyl side chain dictates the binding specificity and potency against the succinate dehydrogenase enzyme complex in the target pathogen. The ethyl group on the pyrazole ring helps to orient the molecule within the enzyme's active site, enhancing binding and, consequently, fungicidal activity.[6]

cluster_start Starting Materials cluster_process Synthetic Process cluster_product Product Class A 5-Ethyl-2H-pyrazol-3-ylamine C Acylation Reaction (Nucleophilic Acyl Substitution) A->C B Substituted Acyl Chloride (R-COCl) B->C E N-(5-Ethyl-2H-pyrazol-3-yl)amide (SDHI Fungicide Core) C->E Forms Amide Bond D Base (e.g., Triethylamine) Solvent (e.g., DCM, THF) D->C Reaction Conditions

Caption: Synthetic pathway from 5-Ethyl-2H-pyrazol-3-ylamine to SDHI fungicides.

Synthesis of Pyrazole-Based Insecticides

The pyrazole amide structure is also a potent toxophore in various insecticides.[6][7] Similar to fungicide synthesis, the construction of these molecules involves the acylation of 5-Ethyl-2H-pyrazol-3-ylamine. However, the acylating partner is chosen to interact with insect-specific targets, such as nicotinic acetylcholine receptors or GABA-gated chloride channels. The resulting pyrazole amides often exhibit excellent activity against a range of pests, including Lepidoptera and Coleoptera.[6][8]

Causality in Synthesis: The rationale is to couple the stable pyrazole core with a side chain known for insecticidal activity. The amine group serves as a reliable chemical handle for this linkage. The ethyl group can enhance lipophilicity, which aids in cuticle penetration and transport to the target site within the insect.

Synthesis of Pyrazole Herbicides

While less common than fungicides or insecticides, aminopyrazole derivatives have been patented for use as herbicides and plant growth regulators.[9] The synthesis often involves reacting 5-Ethyl-2H-pyrazol-3-ylamine with electrophiles that introduce moieties capable of inhibiting key plant enzymes, such as acetolactate synthase (ALS) or p-hydroxyphenylpyruvate dioxygenase (HPPD).[10] The synthetic strategies again leverage the reactivity of the 3-amino group for building the final herbicidal molecule.

Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point for the synthesis of agrochemical derivatives from 5-Ethyl-2H-pyrazol-3-ylamine. Researchers must optimize conditions based on the specific substrate and scale.

Protocol 1: General Synthesis of N-(5-Ethyl-2H-pyrazol-3-yl)amides

Application: Core reaction for producing pyrazole carboxamide fungicides and insecticides.

Principle: This protocol describes a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the 3-amino group attacks the electrophilic carbonyl carbon of an acyl chloride. A tertiary amine base is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting aminopyrazole.

Materials & Reagents:

  • 5-Ethyl-2H-pyrazol-3-ylamine

  • Substituted Acyl Chloride (R-COCl) (1.05 equivalents)

  • Triethylamine (TEA) or Pyridine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard workup and purification glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-Ethyl-2H-pyrazol-3-ylamine (1.0 eq) and anhydrous DCM (approx. 0.1 M solution).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and prevent the formation of potential side products.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it dropwise to the cooled pyrazole solution over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or column chromatography on silica gel.

Self-Validation: The identity and purity of the final N-(5-Ethyl-2H-pyrazol-3-yl)amide product should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for the acylation of 5-Ethyl-2H-pyrazol-3-ylamine.

Data Summary

The versatility of the 5-Ethyl-2H-pyrazol-3-ylamine building block is summarized below, linking its derivatives to specific agrochemical classes and their primary biological targets.

Derivative ClassKey Synthetic ReactionAgrochemical TypePrimary Biological Target Example
N-Acyl Pyrazoles Nucleophilic Acyl SubstitutionFungicideSuccinate Dehydrogenase (Complex II)[11]
N-Acyl Pyrazoles Nucleophilic Acyl SubstitutionInsecticideMitochondrial Complex I or Ryanodine Receptors
Pyrazolyl Ureas Reaction with IsocyanatesHerbicide/InsecticideAcetolactate Synthase (ALS) / Chitin Synthase
Fused Pyrazolo-heterocycles Condensation/CyclizationFungicide/HerbicideVarious (e.g., Pyrazolo[1,5-a]pyrimidines)[12][13]

Conclusion

5-Ethyl-2H-pyrazol-3-ylamine is a high-value, versatile intermediate in agrochemical research and development. Its straightforward reactivity, centered on the nucleophilic 3-amino group, provides a reliable and efficient route to a wide array of potent pyrazole-containing active ingredients. The protocols and principles outlined in this guide demonstrate the fundamental importance of this building block in constructing the complex molecular architectures required for modern, effective crop protection solutions. Mastery of its chemistry is essential for scientists aiming to innovate in the field of agrochemical synthesis.

References

Designing Novel Anticancer Agents from 5-Ethyl-2H-pyrazol-3-ylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] In the landscape of oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, leading to the development of several FDA-approved anticancer drugs.[3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, offer a unique combination of synthetic accessibility, metabolic stability, and the ability to form key interactions with biological targets.[1][4]

The therapeutic potential of pyrazole-based compounds is often attributed to their ability to act as bioisosteres of other functional groups, enabling them to mimic the interactions of endogenous ligands with enzymes crucial for cancer cell proliferation and survival.[3] A significant number of pyrazole-containing drugs function as protein kinase inhibitors, targeting enzymes that are frequently overexpressed or dysregulated in various cancers.[1][3] Notable examples include inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs), all of which play pivotal roles in cell cycle progression and angiogenesis.[5][6][7]

This guide focuses on the strategic utilization of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride as a versatile starting material for the design and synthesis of novel anticancer agents. The presence of a reactive amino group and multiple sites for functionalization on the pyrazole core makes this compound an ideal scaffold for generating a diverse library of drug candidates. We will provide a comprehensive overview of synthetic strategies, detailed experimental protocols, and methodologies for the biological evaluation of these novel compounds.

Rational Drug Design Strategies

The design of novel anticancer agents from this compound should be guided by a rational, target-based approach. The primary amino group at the 3-position and the potential for substitution at the N1 and C4 positions of the pyrazole ring are key handles for chemical modification.

Targeting Protein Kinases

Protein kinases are a major class of enzymes that regulate a wide array of cellular processes, and their aberrant activity is a hallmark of many cancers. The 3-aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition, often acting as a hinge-binding motif in the ATP-binding pocket of these enzymes.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][5] Modifications of the 3-amino group of the pyrazole core with various acyl, sulfonyl, or alkyl groups can be explored to enhance binding affinity and selectivity for specific CDKs.[8]

  • Aurora Kinases: These serine/threonine kinases are critical for mitotic progression, and their overexpression is common in many tumors. Pyrazole-based inhibitors of Aurora kinases have shown significant promise in preclinical and clinical studies.[7][9]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Pyrazole derivatives have been successfully developed as VEGFR inhibitors.[6][10]

The following diagram illustrates a simplified signaling pathway involving these kinases, highlighting potential points of intervention for newly designed pyrazole derivatives.

G cluster_0 Cell Cycle Progression cluster_1 Mitosis cluster_2 Angiogenesis cluster_3 Therapeutic Intervention CDK CDK/Cyclin Complex G1_S G1/S Transition CDK->G1_S G2_M G2/M Transition CDK->G2_M Aurora_Kinase Aurora Kinase G2_M->Aurora_Kinase Spindle_Assembly Spindle Assembly Aurora_Kinase->Spindle_Assembly Cell_Division Cell_Division Spindle_Assembly->Cell_Division VEGF VEGF VEGFR VEGFR VEGF->VEGFR Endothelial_Cell_Proliferation Endothelial_Cell_Proliferation VEGFR->Endothelial_Cell_Proliferation Phosphorylation Cascade Tumor_Growth Tumor_Growth Endothelial_Cell_Proliferation->Tumor_Growth Growth_Factors Growth Factors Growth_Factors->CDK Pyrazole_Inhibitor Designed Pyrazole Derivatives Pyrazole_Inhibitor->CDK Inhibit Pyrazole_Inhibitor->Aurora_Kinase Inhibit Pyrazole_Inhibitor->VEGFR Inhibit G Start Synthesized Pyrazole Library Cytotoxicity Primary Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Hit_Identification Hit Identification (Compounds with significant GI50) Cytotoxicity->Hit_Identification Kinase_Assay In Vitro Kinase Inhibition Assay (Target-specific) Hit_Identification->Kinase_Assay Mechanism_Study Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Kinase_Assay->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization

References

The Versatility of 5-Ethyl-2H-pyrazol-3-ylamine: A Synthon for Fused Heterocyclic Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fused Heterocycles and the Role of Aminopyrazoles

Fused heterocyclic scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Among the myriad of building blocks available for the synthesis of these complex molecules, aminopyrazoles have emerged as exceptionally versatile synthons.[3][4] Their inherent reactivity, stemming from the presence of multiple nucleophilic centers, allows for the construction of a diverse array of fused ring systems.[5] This guide focuses on a particularly valuable, yet specific, member of this class: 5-Ethyl-2H-pyrazol-3-ylamine. We will explore its application in the synthesis of medicinally relevant fused heterocycles, providing detailed protocols and mechanistic insights for researchers in drug discovery and development. The pyrazolo[1,5-a]pyrimidine scaffold, in particular, is a dominant motif in many drugs, including sedative agents like zaleplon and indiplon, and anxiolytic agents like ocinaplon.[6]

Core Reactivity and Synthetic Potential

5-Ethyl-2H-pyrazol-3-ylamine possesses two key nucleophilic sites: the exocyclic amino group and the endocyclic nitrogen atom (N1). This dual reactivity is the foundation of its utility as a synthon. By reacting with 1,3-dielectrophilic species, it can readily undergo cyclocondensation reactions to form a variety of fused bicyclic systems.[7] The ethyl group at the 5-position provides a degree of lipophilicity and can influence the pharmacokinetic properties of the final compounds.

The primary synthetic transformations involving 5-Ethyl-2H-pyrazol-3-ylamine lead to the formation of two major classes of fused heterocycles:

  • Pyrazolo[1,5-a]pyrimidines: Formed through reaction with β-dicarbonyl compounds, enaminones, or other 1,3-dielectrophiles.[8] These compounds are of significant interest due to their demonstrated activities as protein kinase inhibitors, which are crucial in targeted cancer therapy.[9]

  • Pyrazolo[3,4-b]pyridines: Typically synthesized via condensation with 1,3-dicarbonyl compounds or through multicomponent reactions.[10][11] This scaffold is also prevalent in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[11]

The regioselectivity of these reactions is a critical consideration and is often influenced by the reaction conditions and the nature of the electrophilic partner.[10] For instance, in reactions with unsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups will determine the final regioisomeric ratio.[10]

Application in the Synthesis of Fused Heterocycles: Protocols and Methodologies

Protocol 1: Synthesis of 2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol details the classic cyclocondensation reaction of 5-Ethyl-2H-pyrazol-3-ylamine with a β-diketone to yield a substituted pyrazolo[1,5-a]pyrimidine. This class of compounds has shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[7]

Reaction Scheme:

Protocol 1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 5-Ethyl-2H-pyrazol-3-ylamine conditions Acetic Acid (solvent) Reflux reactant1->conditions reactant2 Acetylacetone (2,4-pentanedione) reactant2->conditions product 2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine conditions->product Cyclocondensation Protocol 2 Workflow start Start: Combine Reactants reactants 5-Ethyl-2H-pyrazol-3-ylamine + Aromatic Aldehyde + Malononitrile in Ethanol start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reflux Reflux for 8-12 hours catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry the Product wash->dry end End: Pure Product dry->end

References

Introduction: The Strategic Value of Pyrazoles in Multi-Component Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the application of 5-Ethyl-2H-pyrazol-3-ylamine in multi-component reactions (MCRs). This document provides in-depth technical insights, detailed experimental protocols, and the causal reasoning behind methodological choices.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a cornerstone of modern medicinal chemistry.[1] Their intrinsic efficiency, atom economy, and ability to rapidly generate molecular diversity make them powerful tools for drug discovery.[2] Within this paradigm, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that appears in a multitude of approved drugs and biologically active compounds, recognized for its wide spectrum of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]

This guide focuses on a particularly valuable building block: 5-Ethyl-2H-pyrazol-3-ylamine . Its structure is primed for MCRs, featuring two key reactive sites: the nucleophilic exocyclic amino group (-NH₂) and the adjacent endocyclic nitrogen atom. This unique arrangement allows it to serve as a versatile precursor for a variety of complex heterocyclic systems.[5][6] The following sections provide detailed application notes and validated protocols for leveraging this reagent in powerful MCRs, moving beyond simple procedural steps to explain the underlying scientific principles that ensure experimental success.

Application I: Catalyst-Free Biginelli-Type Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of fused heterocyclic systems is a primary objective in drug development. The pyrazolo[1,5-a]pyrimidine core, in particular, is found in compounds targeting protein kinases and other key cellular regulators.[7][8] A highly efficient and environmentally benign approach to this scaffold is a Biginelli-type three-component reaction using 5-aminopyrazoles.

Mechanistic Rationale

The reaction proceeds through a well-defined pathway without the need for an external catalyst, a significant advantage over classical Biginelli conditions which often require strong acids.[9][10] The electron-rich nature of the 5-aminopyrazole is sufficient to drive the reaction forward. The probable mechanism involves three key stages:

  • Iminium Formation: The aldehyde condenses with the highly nucleophilic exocyclic amino group of the pyrazole to form a reactive acyliminium ion intermediate.

  • Michael Addition: The enol or enolate of the 1,3-dicarbonyl compound acts as a carbon nucleophile, attacking the iminium ion in a Michael-type addition.

  • Cyclization and Dehydration: The endocyclic pyrazole nitrogen attacks the carbonyl group of the dicarbonyl moiety, leading to intramolecular cyclization. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine system.

G Start 5-Ethyl-2H-pyrazol-3-ylamine + Aldehyde (R-CHO) + 1,3-Dicarbonyl Imine Step 1: Condensation (Formation of Acyliminium Ion) Start->Imine Michael Step 2: Michael Addition (Enolate attacks Iminium Ion) Imine->Michael Cyclization Step 3: Intramolecular Cyclization (Endocyclic N attacks Carbonyl) Michael->Cyclization Dehydration Step 4: Dehydration (Aromatization) Cyclization->Dehydration Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product

Caption: Biginelli-type reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Application Notes: The Causality Behind the Protocol
  • Reagent Selection: The three components are chosen for their complementary reactivity. 5-Ethyl-2H-pyrazol-3-ylamine serves as the dinucleophilic nitrogen source. The aldehyde is the electrophilic "hinge" component. The 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) provides the carbon backbone and is the key C-nucleophile.

  • Solvent Choice: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal.[9] They effectively solubilize the reactants and intermediates, facilitating the reaction at elevated temperatures without participating in the reaction. The high boiling point allows for sufficient thermal energy to overcome activation barriers, obviating the need for a catalyst.

  • Catalyst-Free Advantage: The absence of a catalyst simplifies the workup procedure and reduces chemical waste, aligning with green chemistry principles. It is crucial to note that under acidic conditions, a competing reaction between the aminopyrazole and the dicarbonyl component can occur, reducing the yield of the desired three-component product.[9][10] The catalyst-free approach therefore enhances selectivity.

  • Work-Up Strategy: The final product often has limited solubility in alcoholic solvents like methanol or ethanol at room temperature. This property is exploited for purification; adding methanol to the cooled reaction mixture causes the pure product to precipitate, allowing for simple isolation by filtration.

Experimental Protocol: Synthesis of 7-Ethyl-5-methyl-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

(This protocol is adapted from established procedures for analogous 5-aminopyrazoles[9][10])

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-Ethyl-2H-pyrazol-3-ylamine (1.0 mmol, 1.0 equiv.), benzaldehyde (1.0 mmol, 1.0 equiv.), and malononitrile (1.0 mmol, 1.0 equiv.) in DMF (2.0 mL).

  • Reaction Execution: Heat the mixture to boiling (approx. 153°C) and maintain reflux for 20-30 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting materials indicates reaction completion.

  • Work-Up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Add methanol (10 mL) and stir for 15 minutes to induce precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold methanol (2 x 5 mL) to remove residual DMF and unreacted starting materials. Dry the product under vacuum to yield the pure pyrazolo[1,5-a]pyrimidine.

  • Characterization: Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Data Presentation: Scope of the Biginelli-Type Reaction
EntryAldehyde1,3-Dicarbonyl CompoundTime (min)Yield (%)*
1BenzaldehydeAcetylacetone3088
24-ChlorobenzaldehydeAcetylacetone2592
34-MethoxybenzaldehydeEthyl Acetoacetate4085
4Thiophene-2-carbaldehyde1,3-Cyclohexanedione3583

*Yields are representative and based on literature for similar substrates.[9][10]

Application II: Prospective Use in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is the quintessential MCR, capable of generating immense chemical diversity from simple, readily available inputs.[11][12] It combines a primary amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. 5-Ethyl-2H-pyrazol-3-ylamine is an ideal candidate to serve as the primary amine component, opening a pathway to novel, pyrazole-containing peptidomimetic structures.

Mechanistic Rationale

The Ugi reaction proceeds via a convergent mechanism where the key step is the formation of a nitrilium ion, which is then trapped by the carboxylate.

  • Imine/Iminium Formation: The amine (5-Ethyl-2H-pyrazol-3-ylamine) and the aldehyde condense to form an imine, which is in equilibrium with its protonated iminium ion form.

  • α-Adduct Formation: The nucleophilic isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.

  • Intermediate Trapping: The deprotonated carboxylic acid acts as a nucleophile, attacking the nitrilium ion to form an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the final, stable α-acylamino amide product.

G Start Amine + Aldehyde + Carboxylic Acid + Isocyanide Imine Step 1: Imine/Iminium Formation Start->Imine Nitrilium Step 2: Isocyanide Addition (Nitrilium Ion Intermediate) Imine->Nitrilium Trap Step 3: Carboxylate Attack Nitrilium->Trap Mumm Step 4: Mumm Rearrangement (Irreversible Acyl Transfer) Trap->Mumm Product α-Acylamino Amide Mumm->Product

Caption: General mechanism of the Ugi four-component reaction (U-4CR).

Application Notes: The Causality Behind the Protocol
  • Component Versatility: The power of the Ugi reaction lies in its tolerance for a wide variety of functional groups on each of the four components. This allows for the creation of large, diverse chemical libraries from a small set of starting materials, which is invaluable for structure-activity relationship (SAR) studies.

  • Solvent Choice: Protic solvents like methanol or trifluoroethanol are commonly used.[11] They are excellent at solubilizing the starting materials and facilitate the necessary proton transfer steps, particularly the initial imine formation.

  • Reaction Conditions: Ugi reactions are often performed at room temperature or with gentle heating (40-50°C). The final, irreversible Mumm rearrangement is the thermodynamic driving force for the entire sequence, pulling the preceding equilibria towards the product.[12]

  • Purity Considerations: Since four components are involved, ensuring high purity of the starting materials is critical to avoid complex mixtures and simplify purification of the final product.

Experimental Protocol: A General Template for U-4CR
  • Reaction Setup: In a sealed vial, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and 5-Ethyl-2H-pyrazol-3-ylamine (1.0 mmol, 1.0 equiv) in methanol (2.0 mL). Stir the mixture for 30 minutes at room temperature to pre-form the imine.

  • Component Addition: To the solution, add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by the isocyanide (1.0 mmol, 1.0 equiv).

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature or heat to 40°C for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-Up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final α-acylamino amide product by NMR, IR, and high-resolution mass spectrometry.

Data Presentation: Illustrative Diversity of Ugi Products
EntryAldehydeCarboxylic AcidIsocyanideResulting Scaffold
1BenzaldehydeAcetic Acidtert-Butyl isocyanideN-(tert-butyl)-2-(5-ethyl-2H-pyrazol-3-ylamino)-2-phenylacetamide
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideN-cyclohexyl-2-(5-ethyl-2H-pyrazol-3-ylamino)-3-methyl-N-benzoylbutanamide
3FormaldehydePropionic AcidBenzyl isocyanideN-benzyl-2-(5-ethyl-2H-pyrazol-3-ylamino)-N-propionylacetamide

General Experimental Workflow

The successful execution of MCRs relies on a systematic and logical workflow, from planning to final analysis. This process ensures reproducibility and high-quality results.

Caption: A generalized workflow for multi-component reaction development.

Conclusion

5-Ethyl-2H-pyrazol-3-ylamine is a potent and versatile building block for the construction of complex, biologically relevant molecules via multi-component reactions. As demonstrated, it can be effectively employed in catalyst-free Biginelli-type reactions to generate valuable pyrazolo[1,5-a]pyrimidine scaffolds and holds significant promise for use in other classic MCRs like the Ugi reaction. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can unlock the full potential of this reagent, accelerating the discovery of new chemical entities for pharmaceutical and agrochemical applications.

References

Application Note: Analytical Characterization of 5-Ethyl-2H-pyrazol-3-ylamine Derivatives by NMR and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The 5-Ethyl-2H-pyrazol-3-ylamine scaffold, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents.[2] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of these compounds, forming the bedrock of successful drug discovery and development programs. This application note provides a comprehensive guide for the analytical characterization of 5-Ethyl-2H-pyrazol-3-ylamine derivatives, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies detailed herein are designed to provide unambiguous structural elucidation and sensitive impurity profiling, adhering to the principles of scientific integrity and regulatory expectations.[3][4]

Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules.[1] For 5-Ethyl-2H-pyrazol-3-ylamine derivatives, ¹H and ¹³C NMR provide critical information regarding the molecular framework, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish connectivity between different parts of the molecule.

Rationale for Experimental Choices

The selection of an appropriate deuterated solvent is the first critical step in NMR sample preparation.[5] For polar compounds like 5-Ethyl-2H-pyrazol-3-ylamine derivatives, which contain amine and pyrazole functionalities, solvents like DMSO-d₆ or CD₃OD are often preferred due to their excellent solubilizing power for a broad range of compounds.[1][6] Chloroform-d (CDCl₃) can also be used, but its acidity may lead to proton exchange with the amine and NH protons, causing signal broadening.[7] The concentration of the sample is another key parameter; typically, 5-10 mg of the compound in 0.6-0.7 mL of solvent is sufficient for obtaining high-quality spectra on a standard 400-600 MHz spectrometer.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 5-Ethyl-2H-pyrazol-3-ylamine derivative.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a 5 mm NMR tube.[1]

    • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup & Data Acquisition:

    • The NMR spectrometer should be properly shimmed to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • If necessary for complete structural assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).[1]

Data Interpretation and Expected Results

The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For a representative 5-Ethyl-2H-pyrazol-3-ylamine derivative, the following characteristic signals can be expected:

  • ¹H NMR:

    • Signals for the ethyl group: a triplet for the methyl protons and a quartet for the methylene protons.

    • A signal for the proton on the pyrazole ring.[8]

    • A broad signal for the amine (NH₂) protons, the chemical shift of which can be concentration and solvent dependent.

    • A signal for the NH proton of the pyrazole ring.[8]

  • ¹³C NMR:

    • Signals corresponding to the carbons of the ethyl group.

    • Signals for the carbon atoms of the pyrazole ring.[9]

Table 1: Expected NMR Data for a Representative 5-Ethyl-2H-pyrazol-3-ylamine Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrazole-CH~5.5 - 6.5~90 - 110
Pyrazole-C-NH₂-~150 - 165
Pyrazole-C-Ethyl-~140 - 155
-CH₂-CH₃Quartet, ~2.4 - 2.8~20 - 30
-CH₂-CH₃Triplet, ~1.1 - 1.4~10 - 15
-NH₂Broad, variable-
Pyrazole-NHBroad, variable-

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.

Workflow for NMR-Based Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation start Start prep Dissolve 5-10 mg in Deuterated Solvent start->prep acq_1H Acquire ¹H NMR prep->acq_1H acq_13C Acquire ¹³C NMR acq_1H->acq_13C acq_2D Acquire 2D NMR (COSY, HSQC, HMBC) acq_13C->acq_2D interpret Interpret Spectra: Chemical Shifts, Couplings, Correlations acq_2D->interpret elucidate Elucidate Structure interpret->elucidate confirm Confirm Structure elucidate->confirm end End confirm->end

Caption: Workflow for NMR-based structural confirmation of pyrazole derivatives.

Section 2: Purity Assessment and Molecular Weight Determination by LC-MS

LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive detection and molecular weight determination of mass spectrometry.[10] It is indispensable for assessing the purity of 5-Ethyl-2H-pyrazol-3-ylamine derivatives and for identifying any potential impurities or degradation products.

Rationale for Method Development

The polar nature of 5-Ethyl-2H-pyrazol-3-ylamine and its derivatives presents a challenge for traditional reversed-phase liquid chromatography (RPLC), as these compounds may exhibit poor retention on C18 columns.[11][12] To overcome this, several strategies can be employed. Using a polar-embedded or polar-endcapped RPLC column can enhance retention. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for separating highly polar compounds.[13] The choice of mobile phase is also critical. A typical mobile phase for RPLC consists of an aqueous component (often with a formic acid or ammonium formate modifier to improve peak shape and ionization efficiency) and an organic component (usually acetonitrile or methanol).[14] For mass spectrometric detection, electrospray ionization (ESI) is the most suitable technique for these polar and potentially thermally labile compounds, typically in positive ion mode due to the presence of basic nitrogen atoms.[1]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the 5-Ethyl-2H-pyrazol-3-ylamine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Method Parameters:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and any less polar impurities, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • MS Method Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: A range that encompasses the expected molecular weight of the compound and potential impurities (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-4 kV.

    • Cone Voltage/Fragmentor Voltage: Optimize to maximize the signal of the molecular ion.

    • Gas Temperatures and Flow Rates: Optimize for desolvation.

    • For structural confirmation of impurities, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.[1]

Data Interpretation and Expected Results

The LC-MS analysis will provide a chromatogram showing the separation of the main compound from any impurities. The mass spectrum corresponding to the main peak should show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.[1] The fragmentation pattern in MS/MS experiments can provide further structural information.[15] Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents.[16]

Table 2: Representative LC-MS Parameters

Parameter Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Expected Ion [M+H]⁺

Workflow for LC-MS Based Purity and Identity Confirmation

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_acq_lcms LC-MS Analysis cluster_analysis_lcms Data Analysis start_lcms Start prep_lcms Prepare & Dilute Sample start_lcms->prep_lcms inject Inject into LC-MS prep_lcms->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Chromatogram & Spectra detect->process identify Identify [M+H]⁺ & Impurities process->identify quantify Quantify Purity identify->quantify end_lcms End quantify->end_lcms

Caption: Workflow for LC-MS based purity and identity confirmation.

Section 3: Method Validation

For use in a regulated environment, the analytical methods described must be validated to ensure they are fit for their intended purpose.[17][18] Validation should be performed in accordance with ICH guidelines (Q2(R2)) and FDA guidance.[3][19][20][21]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[19]

  • Accuracy: The closeness of test results to the true value.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]

Conclusion

The combination of NMR spectroscopy and LC-MS provides a robust and comprehensive approach for the analytical characterization of 5-Ethyl-2H-pyrazol-3-ylamine derivatives. NMR serves as the primary tool for unambiguous structure elucidation, while LC-MS is essential for purity assessment, molecular weight confirmation, and impurity identification. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to ensure the quality and integrity of these important pharmaceutical building blocks. Adherence to established validation guidelines is critical for the application of these methods in a regulatory setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. 5-aminopyrazoles are versatile building blocks in medicinal chemistry, recognized for their presence in a wide array of pharmacologically active compounds.[1][2]

The synthesis, while based on the classic Knorr pyrazole synthesis, presents unique challenges that can impact yield, purity, and scalability.[3] This guide provides in-depth, field-proven insights to navigate these challenges, moving beyond a simple protocol to explain the causality behind experimental choices. Our goal is to empower you to not only successfully synthesize the target compound but also to troubleshoot and optimize the process effectively.

Synthesis Overview: The Reaction Pathway

The most direct and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[4] In this specific case, 3-oxopentanenitrile reacts with hydrazine to form the pyrazole free base, which is subsequently converted to its hydrochloride salt for improved stability and ease of handling.

The reaction proceeds via a two-step mechanism:

  • Condensation: The nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl of 3-oxopentanenitrile to form a hydrazone intermediate.[3]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the nitrile carbon, leading to a ring closure. A final tautomerization yields the aromatic aminopyrazole ring.[4]

Reaction_Pathway Reaction Pathway for this compound Reactant1 3-Oxopentanenitrile Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Hydrazine (NH2NH2) Reactant2->Intermediate Product_FreeBase 5-Ethyl-2H-pyrazol-3-ylamine (Free Base) Intermediate->Product_FreeBase Intramolecular Cyclization Product_HCl 5-Ethyl-2H-pyrazol-3-ylamine HCl (Final Product) Product_FreeBase->Product_HCl Reagent_Solvent Ethanol Reagent_Solvent->Intermediate Reagent_Heat Δ (Heat) Reagent_Heat->Product_FreeBase Reagent_HCl HCl Reagent_HCl->Product_HCl

Synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this synthesis? A1: Temperature control is paramount. The initial condensation of hydrazine with the β-ketonitrile is often exothermic.[5] Uncontrolled temperature spikes can lead to the decomposition of hydrazine and the formation of colored impurities, significantly reducing both yield and purity.[6] A gradual addition of hydrazine at a moderate temperature before heating to reflux is recommended.

Q2: Why is the final product isolated as a hydrochloride salt? A2: There are three primary reasons:

  • Stability: Amine compounds, especially heterocyclic amines, can be susceptible to air oxidation. The hydrochloride salt is generally more stable and has a longer shelf life.

  • Purification: The free base can be an oil or a low-melting solid that is difficult to crystallize and purify. The hydrochloride salt is typically a well-defined crystalline solid, making it amenable to purification by recrystallization.[7]

  • Handling: Crystalline salts are easier to handle, weigh, and store compared to oils or amorphous solids.

Q3: What are the primary safety concerns when working with hydrazine? A3: Hydrazine and its hydrate are toxic, corrosive, and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating hydrazine in a closed system. It is also a suspected carcinogen. Consult the Safety Data Sheet (SDS) before use.

Q4: How can I monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Spot the starting material (3-oxopentanenitrile) and the reaction mixture side-by-side. The reaction is complete when the starting material spot has been completely consumed. The aminopyrazole product is quite polar and will typically have a low Rf value.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Symptom / Issue Potential Cause(s) Recommended Solutions & Explanations
1. Low or No Yield 1. Poor Quality Reagents: Hydrazine hydrate can decompose over time. The β-ketonitrile may contain impurities. 2. Suboptimal Temperature: Reaction temperature may be too low for cyclization to occur efficiently. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Verify Reagent Purity: Use freshly opened or properly stored hydrazine hydrate. Verify the purity of 3-oxopentanenitrile via NMR or GC-MS. 2. Optimize Temperature: After the initial controlled addition of hydrazine, ensure the mixture is heated to reflux in ethanol for a sufficient period. Monitor via TLC to determine the optimal temperature and duration.[6] 3. Extend Reaction Time: Continue refluxing and monitor by TLC every 1-2 hours until the starting material is consumed.
2. Dark Brown/Red Reaction Mixture 1. Hydrazine Decomposition: Overheating or localized hot spots can cause hydrazine to decompose.[6] 2. Air Oxidation: The aminopyrazole product or intermediates may be sensitive to air, especially at high temperatures.1. Control Heat Profile: Add hydrazine slowly at a lower temperature (e.g., room temperature to 40°C) to manage the initial exotherm before gradually heating to reflux. Ensure efficient stirring to prevent hot spots.[5] 2. Use an Inert Atmosphere: While not always necessary, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions and improve the product's color and purity.
3. Product Fails to Crystallize After Acidification 1. Presence of Impurities: Oily impurities can inhibit the crystallization of the desired salt. 2. Incorrect Solvent: The solvent used for precipitation/recrystallization may not be suitable. 3. Excess Water: Too much water in the reaction or work-up can sometimes prevent the hydrochloride salt from precipitating.1. Purify Before Salting: If the crude free base is very impure (as seen on TLC), attempt a quick filtration through a silica plug or an acid-base extraction before forming the salt. 2. Solvent Screening: If the salt oils out from ethanol, try adding a co-solvent like ethyl acetate or diethyl ether to induce precipitation. For recrystallization, common systems include Ethanol/Water, Isopropanol, or Ethanol/Ethyl Acetate.[7] 3. Azeotropic Removal of Water: If water is suspected, dissolve the crude oil in toluene and evaporate the solvent under reduced pressure to azeotropically remove residual water before attempting the acidification again.
4. Product is Difficult to Purify by Column Chromatography 1. Basic Nature of the Compound: Amines are known to streak on silica gel, leading to poor separation.1. Convert to Salt: This is the most effective solution. Purify the hydrochloride salt by recrystallization instead of chromatography. 2. Modify the Mobile Phase: If chromatography is unavoidable, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent to suppress tailing.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Cause_Workup Cause: Product Loss During Work-up/Purification Start->Cause_Workup Check_Reagents Are starting materials consumed? Check_TLC->Check_Reagents No Check_Impurity Are there significant side products? Check_TLC->Check_Impurity Yes Cause_Incomplete Cause: Incomplete Reaction Check_Reagents->Cause_Incomplete Cause_Decomposition Cause: Reagent/Product Decomposition Check_Impurity->Cause_Decomposition Solution_Incomplete Solution: - Increase reaction time - Increase temperature - Consider a catalyst (e.g., acetic acid) Cause_Incomplete->Solution_Incomplete Solution_Decomposition Solution: - Check reagent purity - Lower reaction temperature - Use inert atmosphere Cause_Decomposition->Solution_Decomposition Solution_Workup Solution: - Optimize extraction pH - Re-evaluate crystallization solvent - Analyze aqueous/organic layers for product Cause_Workup->Solution_Workup

A logical workflow for troubleshooting low pyrazole synthesis yields.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 5-Ethyl-2H-pyrazol-3-ylamine (Free Base)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxopentanenitrile (10.0 g, 90.0 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Begin stirring the solution at room temperature. Slowly add hydrazine hydrate (~64-65% solution, ~5.0 mL, ~100 mmol, 1.1 equivalents) dropwise over 15-20 minutes. An initial exotherm may be observed. Maintain the temperature below 40°C during the addition using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (~78°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours, once the 3-oxopentanenitrile spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The result is a crude oil or semi-solid, which is the free base of the product. This can be used directly in the next step.

Protocol 2: Formation and Purification of this compound
  • Dissolution: Dissolve the crude 5-Ethyl-2H-pyrazol-3-ylamine from the previous step in absolute ethanol or isopropanol (approx. 50-70 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of concentrated hydrochloric acid (~37%, ~8.2 mL, ~99 mmol, 1.1 equivalents) dropwise with vigorous stirring. Alternatively, a solution of HCl in isopropanol can be used to have better control and avoid adding water.

  • Precipitation: A precipitate should form during or after the acid addition. Continue stirring in the ice bath for another 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to facilitate drying.

  • Purification (Recrystallization): Transfer the crude hydrochloride salt to a clean flask. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This should yield this compound as a white to off-white crystalline solid. The expected yield is typically in the range of 70-85%.

References

Technical Support Center: Purification of 5-Ethyl-2H-pyrazol-3-ylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Ethyl-2H-pyrazol-3-ylamine. This resource is designed for researchers, chemists, and process development professionals to address common and complex challenges encountered during recrystallization. The following content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Section 1: Troubleshooting Common Recrystallization Problems

This section addresses the most frequent obstacles encountered during the recrystallization of 5-Ethyl-2H-pyrazol-3-ylamine, providing causative explanations and step-by-step remedies.

Q1: My product has "oiled out" instead of crystallizing. What causes this and how can I fix it?

Answer: "Oiling out" is a phenomenon where the dissolved solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This is a common issue that severely compromises purification because impurities tend to be more soluble in the oil than in the solvent, leading to impure solidified material.[2]

Root Causes & Solutions:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution as a liquid.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of total volume) of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, promoting the formation of an oil instead of an orderly crystal lattice.[3]

    • Solution: Ensure slow, gradual cooling. Insulate the flask by placing it on a wooden block or folded paper towels and cover it with a watch glass to allow for slow cooling to room temperature before moving to an ice bath.[2]

    • Solution: Switch to a solvent with a lower boiling point. Alternatively, employ a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until turbidity persists. Re-heat to clarify and then cool slowly.[5]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting flowchart for oiling out.

Q2: I have very low, or no, crystal yield. What went wrong?

Answer: A low or non-existent yield is one of the most common frustrations in recrystallization. The primary goal is to recover the maximum amount of pure product.

Root Causes & Solutions:

  • Excess Solvent: This is the most frequent error.[6] Using too much solvent keeps the product dissolved even when the solution is cold.[7]

    • Solution: If you still have the filtrate (mother liquor), try boiling off a portion of the solvent on a hot plate in a fume hood to increase the concentration.[6] Let the reduced-volume solution cool again. For future experiments, add the hot solvent in small portions just until the solid dissolves.

  • Premature Filtration: Filtering the hot solution while some of your desired compound is still undissolved.

    • Solution: Ensure all of the target compound has dissolved before any hot filtration step. If you suspect this has happened, recover the solid from the filter paper, return it to the flask, add more hot solvent, and repeat the dissolution and cooling steps.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its solubility, but crystallization has not been initiated.[6]

    • Solution: Induce crystallization by:

      • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic glass fragments provide a nucleation site.[8]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to act as a template for crystal growth.[2]

Q3: My final product is still impure or has poor color. How can I improve purity?

Answer: The purpose of recrystallization is purification. If impurities persist, the chosen solvent system or technique may be inadequate.

Root Causes & Solutions:

  • Insoluble Impurities: Particulate matter (dust, catalysts, etc.) remains in the hot solution.

    • Solution: Perform a hot filtration . After dissolving the crude product in the minimum amount of hot solvent, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9] This removes insoluble materials before cooling. Using a stemless or short-stemmed funnel is advised to prevent premature crystallization in the funnel stem.

  • Soluble Impurities: Impurities have similar solubility profiles to the target compound in the chosen solvent.

    • Solution 1: Solvent System Optimization: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures. You may need to screen several solvents or mixed-solvent systems to find one that meets these criteria.

    • Solution 2: Activated Charcoal: For colored impurities, add a very small amount of activated charcoal to the hot solution before filtration.[10] The charcoal adsorbs colored organic molecules. Use sparingly, as it can also adsorb your product. Always perform a hot filtration to remove the charcoal particles.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for 5-Ethyl-2H-pyrazol-3-ylamine?

Answer: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given that 5-Ethyl-2H-pyrazol-3-ylamine contains both a polar amine group and a nonpolar ethyl group, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.[11]

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add a few drops of a different solvent to each tube at room temperature. Observe solubility. A good candidate solvent will NOT dissolve the compound at room temperature.

  • For tubes where the compound was insoluble, gently heat the mixture to the solvent's boiling point.

  • A good solvent will dissolve the compound completely when hot.[7]

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will yield a large quantity of clean-looking crystals upon cooling.

Solvent SystemBoiling Point (°C)[11]PolaritySuitability for Pyrazole Amines
Ethanol/Water 78-100High (Polar Protic)Excellent starting point. Dissolve in hot ethanol, add hot water dropwise until cloudy, clarify with a drop of ethanol, then cool.[5]
Ethyl Acetate/Hexane 69-77Medium/LowGood for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Isopropanol 82Medium (Polar Protic)Often a good single-solvent choice for compounds with both polar and non-polar character.[5]
Toluene 111Low (Aromatic)Can be effective but its high boiling point increases the risk of oiling out. Use with caution.[11]
Q2: What is a mixed-solvent recrystallization and when should I use it?

Answer: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves two miscible solvents: a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[5]

You should use this technique when your compound is either too soluble or too insoluble in common single solvents. The method allows for fine-tuning the solubility to achieve optimal crystal formation.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

} Caption: Workflow for mixed-solvent recrystallization.

Q3: How do I confirm the purity of my recrystallized product?

Answer: Purity should be confirmed using orthogonal analytical methods. A combination of techniques provides the highest confidence.[12]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.[3] Compare the experimental value to the literature value if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is exceptionally powerful for purity assessment.[12] It provides structural confirmation and can be used to identify and quantify residual solvents or synthetic impurities. The absence of signals from starting materials and the correct integration ratios are strong indicators of purity.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting trace impurities.[15] A pure sample should ideally show a single major peak. The area percentage of this peak is often reported as the purity level.[12]

References

Technical Support Center: A Researcher's Guide to Mastering Regioselectivity in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis, with a particular focus on controlling regioselectivity. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes. Our goal is to empower you with the knowledge to not just troubleshoot, but to strategically design your syntheses for optimal results.

Troubleshooting Guide: Common Issues in Regioselectivity

This section addresses specific, practical problems encountered during the Knorr pyrazole synthesis in a question-and-answer format.

Question 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for my desired product?

Answer: The formation of regioisomeric mixtures is the most common challenge in Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2][3] To enhance selectivity, a systematic approach to optimizing these parameters is necessary.

Underlying Principles:

The initial step of the Knorr synthesis is the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[4][5][6] The regioselectivity is largely determined by which carbonyl group is attacked preferentially.

  • Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first. Electron-withdrawing groups (EWGs) adjacent to a carbonyl group increase its electrophilicity. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the highly electronegative -CF₃ group is the primary site of attack.[3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby favoring attack at the less sterically encumbered position.[2][3]

Troubleshooting Protocol:

  • Solvent Modification: This is often the most impactful and straightforward modification. Standard solvents like ethanol can lead to poor regioselectivity.[1][7] Switching to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[1][7] These solvents can modulate the relative reactivity of the two carbonyl groups.

  • pH Control: The acidity of the reaction medium is a critical factor.[3][8]

    • Acidic Conditions: Under acidic catalysis, the nucleophilicity of the substituted nitrogen in an alkyl- or arylhydrazine is reduced due to protonation. This can favor attack by the terminal, more basic, and less sterically hindered nitrogen, leading to a different regioisomer compared to neutral conditions.[8][9]

    • Neutral/Basic Conditions: In the absence of strong acid, the inherent nucleophilicity of the substituted nitrogen often dominates the reaction pathway.[3]

  • Temperature Optimization: While less commonly the primary driver of selectivity, adjusting the reaction temperature can sometimes favor one kinetic pathway over another. It is advisable to start at room temperature and adjust as needed.

The following diagram illustrates the decision-making process for troubleshooting poor regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

Answer: This scenario arises when the intrinsic electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard conditions.[3] To reverse the selectivity, you must alter the reaction conditions to favor the alternative mechanistic pathway.

Key Strategies:

  • Exploit pH Control: As mentioned previously, pH can have a profound effect on the nucleophilicity of the hydrazine nitrogens. If your current conditions are acidic, switching to neutral or slightly basic conditions may favor the attack of the other nitrogen atom, and vice-versa.[3][8]

  • Solvent-Mediated Selectivity Reversal: The choice of solvent can influence which tautomeric form of the 1,3-dicarbonyl is present and can stabilize different transition states. Protic solvents may favor one regioisomer, while aprotic solvents could lead to the preferential formation of the other.[10]

Illustrative Example: Influence of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventMajor RegioisomerReference
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanolMixture[7]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFE/HFIP3-Trifluoromethyl pyrazole[7]
β-enamino diketonePhenylhydrazineProtic (e.g., Ethanol)Isomer A[10]
β-enamino diketonePhenylhydrazineAprotic (e.g., Toluene)Isomer B[10]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis proceeds via a cyclocondensation reaction.[6] The mechanism is generally understood to involve the following steps:

  • Initial Condensation: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound to form a carbinolamine intermediate.[9]

  • Dehydration to Form Hydrazone: This intermediate then dehydrates to form a hydrazone.[5][9]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[4][5][6]

  • Final Dehydration: A final dehydration step yields the aromatic pyrazole ring.[5][6]

The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the nucleophilic attack.[4][8][11]

G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone + H⁺, - H₂O Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole - H₂O

Caption: Simplified Knorr pyrazole synthesis mechanism.

Q2: Are there alternative synthetic routes to achieve high regioselectivity in pyrazole synthesis?

A2: Yes, when the Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed. These often involve using starting materials where the regiochemistry is pre-determined. Some notable alternatives include:

  • Modified Knorr Condensations with 1,3-Dicarbonyl Surrogates: This approach utilizes precursors that are synthetically equivalent to 1,3-dicarbonyls but have differentiated reactivity at the two electrophilic centers, thus directing the cyclization to a single regioisomeric outcome.[12]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes or alkenes followed by an oxidation step is a powerful method for constructing the pyrazole ring with defined regiochemistry.

  • Synthesis from β-Enamino Diketones: The structure of β-enamino diketones can influence the regiochemistry of pyrazole formation through steric effects.[10]

Q3: How does reactant stoichiometry affect the reaction?

A3: While not traditionally considered a primary tool for controlling regioselectivity, recent studies have shown that the ratio of the 1,3-dicarbonyl to the hydrazine can influence the reaction kinetics and, in some cases, the regioisomeric outcome.[13] This is an emerging area of investigation, and it is worth considering the stoichiometric ratio as a variable in your optimization studies, especially if other methods have not yielded the desired selectivity.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP

This protocol provides a general method for synthesizing pyrazoles with high regioselectivity by utilizing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • To this solution, add the substituted hydrazine (1.1 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Troubleshooting Side Product Formation in 5-Ethyl-2H-pyrazol-3-ylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing the common synthetic route involving the cyclocondensation of 3-oxopentanenitrile and hydrazine. As with any multi-step synthesis, the potential for side product formation is a critical concern that can impact yield, purity, and the overall success of your project.[1]

This guide provides in-depth, experience-driven answers to common troubleshooting questions, detailed analytical protocols, and a foundational understanding of the reaction mechanisms to empower you to identify, control, and mitigate the formation of unwanted impurities.

Troubleshooting Guide: Common Issues & Resolutions

This section addresses specific experimental observations and provides actionable solutions based on established chemical principles.

Q1: My final product analysis (¹H NMR, LC-MS) shows an unexpected peak with the same mass as my target compound. What is this impurity and how can I prevent it?

A1: You are likely observing the formation of a regioisomeric side product, 3-Ethyl-2H-pyrazol-5-ylamine.

Causality & Mechanism: The synthesis of 3-aminopyrazoles from β-ketonitriles like 3-oxopentanenitrile is a classic example of a Knorr-type condensation. The reaction proceeds through the initial attack of a hydrazine nitrogen atom on one of the two electrophilic carbonyl carbons of the β-ketonitrile. While hydrazine itself is symmetric, the β-ketonitrile (3-oxopentanenitrile) is not. This asymmetry presents two potential pathways for cyclization, leading to two different regioisomers.[2][3]

  • Desired Pathway: Attack at the ketone carbonyl (C3 of the pentanenitrile chain) followed by cyclization leads to the desired 5-Ethyl-2H-pyrazol-3-ylamine .

  • Side Reaction Pathway: Attack at the nitrile carbon (C1) can lead to the formation of the isomeric 3-Ethyl-2H-pyrazol-5-ylamine .

Although the formation of the 5-amino isomer is generally less favored under standard conditions due to the higher electrophilicity of the ketone carbonyl, reaction conditions can influence the ratio.[3] Factors like pH and temperature can alter the reactivity of the nucleophile and electrophilic centers.[3]

Visualizing the Reaction Pathways

G cluster_start Reactants reactant reactant product product side_product side_product intermediate intermediate reagent reagent Ketonitrile 3-Oxopentanenitrile Int_Desired Intermediate A (Attack at Ketone) Ketonitrile->Int_Desired Int_Side Intermediate B (Attack at Nitrile) Ketonitrile->Int_Side Hydrazine Hydrazine (NH2NH2) Hydrazine->Int_Desired Path 1 (Major) Hydrazine->Int_Side Path 2 (Minor) MainProduct 5-Ethyl-2H-pyrazol-3-ylamine (Desired Product) Int_Desired->MainProduct Cyclization SideProduct 3-Ethyl-2H-pyrazol-5-ylamine (Regioisomeric Impurity) Int_Side->SideProduct Cyclization

Caption: Main vs. Side Product Pathways.

Mitigation Strategy:

  • Control Reaction Temperature: Add the hydrazine solution dropwise to the solution of 3-oxopentanenitrile while maintaining a low to moderate temperature (e.g., 0-25°C) to favor the kinetically controlled attack on the more electrophilic ketone.[4]

  • pH Control: The reaction is often performed in a protic solvent like ethanol or with a mild acid catalyst (e.g., acetic acid).[4] Maintaining a slightly acidic to neutral pH ensures the hydrazine remains sufficiently nucleophilic while activating the carbonyl group. Strongly basic conditions might deprotonate the β-ketonitrile and alter the regioselectivity.[5]

  • Purification: If the isomer forms, it can often be separated by column chromatography on silica gel or through careful fractional recrystallization of the hydrochloride salt, as isomers can have different solubilities.[2]

Q2: My reaction seems incomplete. I'm detecting significant amounts of 3-oxopentanenitrile in my crude product. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to suboptimal reaction conditions or insufficient reaction time.

Causality & Analysis: The cyclocondensation reaction requires adequate time and thermal energy to proceed to completion.[4] Several factors can lead to stalled or incomplete reactions:

  • Insufficient Reaction Time/Temperature: The reaction may be kinetically slow at room temperature. Refluxing is often required for the cyclization step.[4]

  • Stoichiometry: While a slight excess of hydrazine (e.g., 1.1 equivalents) is common to ensure full conversion of the limiting reagent, a large excess is generally not necessary and can complicate purification.[4]

  • Poor Mixing: In heterogeneous mixtures or viscous solutions, inefficient stirring can prevent the reactants from interacting effectively.

Troubleshooting Protocol:

  • Reaction Monitoring: Do not rely solely on a fixed reaction time. The most reliable method to ensure completion is to monitor the disappearance of the limiting starting material (3-oxopentanenitrile) using Thin Layer Chromatography (TLC).

  • Increase Temperature/Time: If TLC shows significant starting material after the initially planned time, increase the reaction temperature to reflux (if not already doing so) and continue monitoring every 1-2 hours.

  • Solvent Choice: Ensure a suitable solvent is used. Ethanol is a common choice as it effectively dissolves both reactants and facilitates the reaction.[4]

  • Catalyst Check: If using an acid catalyst like acetic acid, ensure the correct amount has been added. The catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.

Q3: How do I definitively identify the desired product versus the potential side products using spectroscopy?

A3: A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry will provide a definitive structural confirmation. The chemical shifts, particularly of the pyrazole ring protons and carbons, are sensitive to the substituent pattern.

Data Presentation: Comparative Analytical Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Expected Mass (M+H)⁺
5-Ethyl-2H-pyrazol-3-ylamine (Desired Product)Ring CH: ~5.4-5.6 (s, 1H)Ethyl CH₂: ~2.4-2.6 (q, 2H)Ethyl CH₃: ~1.1-1.3 (t, 3H)C3 (C-NH₂): ~158-160C5 (C-Ethyl): ~150-152C4: ~85-87112.087
3-Oxopentanenitrile (Starting Material)α-CH₂ (to CN): ~3.5 (s, 2H)Ethyl CH₂: ~2.7 (q, 2H)Ethyl CH₃: ~1.1 (t, 3H)CN: ~115C=O: ~20598.055
3-Ethyl-2H-pyrazol-5-ylamine (Regioisomer)Ring CH: ~5.3-5.5 (s, 1H)Ethyl CH₂: ~2.5-2.7 (q, 2H)Ethyl CH₃: ~1.2-1.4 (t, 3H)C5 (C-NH₂): ~156-158C3 (C-Ethyl): ~152-154C4: ~88-90112.087

Note: Exact chemical shifts can vary based on solvent and pH. These are representative values. 2D NMR techniques like HMBC and NOESY can provide unambiguous confirmation of the regioisomer structure.[2]

Analytical & Purification Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

This workflow provides a reliable method to track the consumption of starting material.

Caption: TLC Monitoring Workflow.

Step-by-Step Methodology:

  • Prepare Eluent: A 30-70% ethyl acetate in hexane mixture is a good starting point for the eluent system.

  • Spotting: On a silica TLC plate, apply small spots of your starting material (3-oxopentanenitrile), the reaction mixture, and a co-spot containing both.

  • Development: Place the plate in a developing chamber with the prepared eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The starting material is UV active. The aminopyrazole product is also UV active but should have a different Rf value.

  • Analysis: The reaction is complete when the spot corresponding to the 3-oxopentanenitrile is no longer visible in the reaction mixture lane.

Frequently Asked Questions (FAQs)

Q: What types of impurities can be introduced from the starting materials or reagents? A: Impurities can originate from various sources.[6][7] Your 3-oxopentanenitrile may contain residual starting materials from its own synthesis. The hydrazine hydrate can degrade over time to form ammonia and other products. Always use reagents from reputable suppliers and consider purity analysis of starting materials for GMP processes.[8]

Q: Why is the final product isolated as a hydrochloride salt? A: The aminopyrazole is a basic compound due to the free amino group and the pyrazole ring nitrogens. Converting it to a hydrochloride salt serves several purposes:

  • Improved Stability: Salts are generally more crystalline and stable than the corresponding free bases, leading to a longer shelf life.

  • Easier Handling: Free bases can be oily or low-melting solids, whereas salts are typically high-melting, free-flowing crystalline solids that are easier to handle, weigh, and formulate.

  • Enhanced Solubility: The hydrochloride salt often has improved aqueous solubility, which can be crucial for pharmaceutical applications.

Q: What issues can arise during the hydrochloride salt formation step? A: The primary issue is ensuring the correct stoichiometry of HCl. Adding excess HCl can lead to the formation of a dihydrochloride salt, which will alter the physical properties and molecular weight of your final product. Insufficient HCl will result in a mixture of the free base and the salt. It is recommended to add a calculated amount of HCl (e.g., as a solution in isopropanol or ether) to a solution of the purified free base and monitor the precipitation.

References

Stability issues of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Our goal is to provide you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Introduction to the Stability of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1][2] The stability of these compounds in solution is paramount for reproducible experimental results. The this compound, with its pyrazole core, amino group, and ethyl substituent, possesses a unique chemical profile that dictates its behavior in various solvents and conditions. This guide will walk you through the potential stability challenges and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The pyrazole ring itself is relatively stable, but the amino group can be susceptible to oxidation.[3]

Q2: In what types of solvents is this compound most stable?

A2: As a hydrochloride salt, this compound is expected to have good solubility and stability in aqueous acidic solutions. In neutral or alkaline aqueous solutions, the free base form is generated, which may be less stable and more prone to oxidation. For organic solvents, polar aprotic solvents like DMSO or DMF are generally suitable for stock solutions, which should be stored at low temperatures.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar aminopyrazole compounds can undergo oxidative degradation. This can involve the formation of colored byproducts due to the oxidation of the amino group. Hydrolytic degradation is less common for the core pyrazole structure unless other susceptible functional groups are present.

Q4: How should I prepare and store stock solutions of this compound?

A4: For aqueous solutions, it is recommended to use a slightly acidic buffer (e.g., pH 4-6) to maintain the protonated and more stable form of the amine. For organic stock solutions (e.g., in DMSO), prepare high-concentration stocks, aliquot them into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect all solutions from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide: Solution Stability Issues

This table provides a summary of potential issues, their likely causes, and recommended actions.

Observed Issue Potential Cause Recommended Troubleshooting Action
Solution turns yellow or brown over time. Oxidation of the amino group.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). Add an antioxidant like ascorbic acid if compatible with the experimental system.
Loss of compound potency or inconsistent results. Degradation of the compound in the experimental buffer.Perform a time-course stability study in your experimental buffer. Analyze samples at different time points using HPLC to quantify the compound's concentration. Adjust the buffer pH or composition to improve stability.
Precipitate forms in the solution. Poor solubility at the working concentration or pH. The free base may be less soluble than the hydrochloride salt.Ensure the working concentration is below the solubility limit. Adjust the pH of the solution to be more acidic. Consider using a co-solvent if permissible in your assay.

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general framework for conducting a stability study. It is essential to adapt this protocol to your specific experimental conditions.

Objective: To determine the stability of this compound in a specific buffer over a defined period.

Materials:

  • This compound

  • High-purity solvent (e.g., water, DMSO) for stock solution

  • Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO).

  • Sample Preparation:

    • Dilute the stock solution to the final working concentration (e.g., 10 µM) in your experimental buffer.

    • Prepare several identical samples in separate vials.

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, take one vial and analyze the concentration of the compound using a validated HPLC method. This will serve as your T0 reference.

  • Incubation:

    • Place the remaining vials in an incubator set to the temperature of your experiment (e.g., 37°C).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator and analyze its content by HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T0 concentration.

    • Plot the percentage of compound remaining versus time to visualize the stability profile.

Visualizing Experimental Workflow and Potential Degradation

To aid in understanding the experimental process and potential chemical transformations, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_analysis Stability Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Dilute to Working Concentration (e.g., 10 µM in Buffer) stock->working t0 T0 Analysis (HPLC) working->t0 Immediate Analysis incubation Incubate at Experimental Temperature t0->incubation timepoints Time-Point Analysis (HPLC) (e.g., 1, 2, 4, 8, 24h) incubation->timepoints data Data Analysis (% Remaining vs. Time) timepoints->data

Caption: Workflow for assessing the stability of a compound in solution.

G cluster_degradation Potential Degradation Pathways compound This compound Pyrazole Ring + Amino Group + Ethyl Group oxidation Oxidation of Amino Group (Leads to colored byproducts) compound->oxidation [O] (e.g., air, peroxides) hydrolysis Hydrolysis (Less likely for this core structure) compound->hydrolysis H₂O (pH dependent, generally slow)

Caption: Potential degradation pathways for this compound.

Concluding Remarks

Ensuring the stability of this compound in your experimental setup is critical for the reliability and reproducibility of your research. By understanding the factors that influence its stability and by performing appropriate validation experiments, you can have greater confidence in your results. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Catalyst Optimization for Reactions with 5-Ethyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Ethyl-2H-pyrazol-3-ylamine is a versatile heterocyclic building block crucial in the development of pharmaceuticals and agrochemicals. Its unique structure, featuring multiple nucleophilic nitrogen atoms (N1, N2, and the exocyclic amino group) and steric hindrance from the C5-ethyl group, presents specific challenges in catalytic reactions. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate these complexities, ensuring efficient and selective transformations. We will focus primarily on palladium- and copper-catalyzed C-N and C-C cross-coupling reactions, which are fundamental for derivatizing this scaffold.

Section 1: Troubleshooting Guide for C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

This section addresses common issues encountered when using 5-Ethyl-2H-pyrazol-3-ylamine as a nucleophile in C-N cross-coupling reactions with aryl or heteroaryl halides.

Q1: My N-arylation reaction is sluggish, resulting in low yield and unreacted starting material. What are the likely causes and how can I fix it?

Answer: Sluggish C-N coupling with aminopyrazoles often stems from catalyst inhibition, improper ligand choice, or suboptimal reaction conditions. The multiple nitrogen sites can coordinate to the metal center, hindering the catalytic cycle.

Core Causality: The Buchwald-Hartwig amination relies on a delicate balance within its catalytic cycle.[1] For aminopyrazoles, the catalyst must be active enough to undergo oxidative addition with the aryl halide but must also favor reductive elimination of the product over inhibitory binding to the substrate or product.

Troubleshooting Steps:

  • Evaluate the Catalyst System (Palladium):

    • Ligand Choice is Critical: Standard ligands may not be effective. Sterically hindered, electron-rich biarylphosphine ligands are often required to promote the difficult C-N reductive elimination step with nitrogen-rich heterocycles.[2]

    • Precatalyst Advantage: Use of palladium precatalysts (G3 or G4) is highly recommended. They are more stable and ensure the formation of the active L-Pd(0) species under mild conditions, preventing side reactions.[3]

    • Initial Screening: Start with a robust system like AdBrettPhos or tBuBrettPhos, which have shown success in the amination of unprotected bromoimidazoles and bromopyrazoles.[2]

  • Consider a Copper-Catalyzed System (Ullmann Coupling):

    • For certain substrates, particularly with aryl iodides, copper-catalyzed reactions can be more effective and economical.[4]

    • A typical starting point is CuI with a suitable ligand like 1,10-phenanthroline or a diamine. These reactions often require higher temperatures than their palladium-catalyzed counterparts.

  • Optimize Reaction Parameters:

    • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is needed to deprotonate the pyrazole nitrogen. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices.[5] However, for sensitive substrates, weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) may be necessary, often requiring higher temperatures.[5]

    • Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are standard. The solubility of the base and substrate should be considered.[3]

    • Temperature: While initial attempts can be made at 80-100 °C, some challenging couplings may require temperatures up to 120 °C. Monitor for thermal decomposition of starting materials.

Workflow for Troubleshooting Low Yield in C-N Coupling

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_purity Purity & Atmosphere start Low Yield in C-N Coupling check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Ideal? check_catalyst->check_conditions Yes ligand Switch to Bulky Biarylphosphine Ligand (e.g., tBuBrettPhos) check_catalyst->ligand No check_purity Are Reagents Pure & Inert? check_conditions->check_purity Yes base Screen Bases (NaOtBu, K3PO4) check_conditions->base No degas Degas Solvent Thoroughly check_purity->degas No precatalyst Use a Modern Precatalyst (G3 or G4) ligand->precatalyst cu_option Consider CuI-based System (Ullmann Coupling) precatalyst->cu_option end_node Optimized Reaction cu_option->end_node solvent Ensure Anhydrous Solvent (Dioxane, Toluene) base->solvent temp Increase Temperature Incrementally solvent->temp temp->check_purity inert Ensure Strict Inert Atmosphere (N2 or Ar) degas->inert inert->end_node cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination (Often Rate-Limiting) product Ar-NR'R'' (Product) amido_complex->product

References

Validation & Comparative

Decoding Molecular Architecture: A Comparative Guide to Confirming the Structure of 5-Ethyl-2H-pyrazol-3-ylamine Hydrochloride via ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and chemists, the synthesis of a novel compound is only the beginning; verifying its atomic arrangement is paramount to understanding its function and ensuring its potential as a therapeutic agent. This guide provides an in-depth technical comparison for confirming the structure of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. We will primarily focus on the utility of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and ubiquitous technique for structural elucidation, and contrast its capabilities with that of Mass Spectrometry (MS).

The Imperative of Structural Verification

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides a detailed picture of the chemical environment of hydrogen atoms (protons) within a molecule. By analyzing the chemical shift, integration, and splitting patterns of the NMR signals, we can deduce the connectivity and spatial arrangement of atoms.

Predicting the ¹H NMR Spectrum of this compound

Due to the presence of the hydrochloride, the amine group and the pyrazole ring are likely to be protonated. This protonation significantly influences the chemical shifts of nearby protons, generally causing them to appear at a lower field (higher ppm). The following is a predicted ¹H NMR spectrum in a suitable deuterated solvent such as DMSO-d₆, which is capable of dissolving the salt and has exchangeable protons that can be readily identified.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
CH₃ (Ethyl group)~1.2Triplet (t)3HShielded aliphatic protons, split by the adjacent CH₂ group.
CH₂ (Ethyl group)~2.6Quartet (q)2HDeshielded by the pyrazole ring, split by the adjacent CH₃ group.
H4 (Pyrazole ring)~5.8 - 6.2Singlet (s)1HVinylic proton on the pyrazole ring. Its chemical shift is influenced by the two adjacent nitrogen atoms and the ethyl and amino substituents.
NH₂ (Amine group)Broad singlet2HThe chemical shift of amine protons can be highly variable and concentration-dependent. As a hydrochloride salt, these protons will be deshielded.
NH (Pyrazole ring) & NH⁺ (Ammonium)Broad singlet(s)2HThese protons are exchangeable and their signals are often broad. In the hydrochloride salt, the amine is protonated to an ammonium group (NH₃⁺), and the pyrazole ring may also be protonated. These signals can be confirmed by D₂O exchange.

Causality Behind Spectral Features:

  • Chemical Shift (δ): The position of a signal on the x-axis is dictated by the electron density around the proton. Electronegative atoms (like nitrogen) and aromatic systems (like the pyrazole ring) deshield protons, shifting their signals downfield to higher ppm values. The protonation of the amine and pyrazole nitrogen atoms further enhances this deshielding effect.

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in different chemical environments.

  • Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a triplet or a quartet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a useful simplification, where 'n' is the number of neighboring protons. The coupling constant (J), the distance between the split peaks, provides information about the connectivity and geometry of the coupled protons. For an ethyl group, we expect a triplet for the CH₃ group (split by 2 CH₂ protons, n+1=3) and a quartet for the CH₂ group (split by 3 CH₃ protons, n+1=4)[1].

Visualizing the Structure-Spectrum Correlation

Caption: Molecular structure of 5-Ethyl-2H-pyrazol-3-ylamine with key protons labeled.

Mass Spectrometry: A Glimpse into Molecular Mass and Fragmentation

Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, offering a direct measure of the molecular weight of a compound and insights into its structure through fragmentation patterns.

Expected Mass Spectrum of this compound

For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base. Electron Ionization (EI) is a "harder" technique that would lead to more extensive fragmentation.

Expected Data:

  • Molecular Ion (as free base): The free base, 5-Ethyl-2H-pyrazol-3-ylamine, has a molecular formula of C₅H₉N₃ and a molecular weight of 111.15 g/mol .

  • ESI-MS: A strong signal at m/z 112.16 corresponding to the [M+H]⁺ ion would be expected.

  • EI-MS Fragmentation: Pyrazoles are known to undergo ring cleavage. Common fragmentation pathways for pyrazoles involve the loss of N₂ or HCN[2]. For 5-Ethyl-2H-pyrazol-3-ylamine, key fragmentation patterns could include:

    • Loss of the ethyl group: A significant fragment resulting from the cleavage of the C-C bond of the ethyl group, leading to a fragment ion.

    • Loss of the amino group: Cleavage of the C-N bond of the amino group.

    • Ring fragmentation: Complex rearrangements and cleavage of the pyrazole ring.

Comparative Analysis: ¹H NMR vs. Mass Spectrometry

Feature ¹H NMR Spectroscopy Mass Spectrometry
Information Provided Detailed information about the chemical environment, connectivity, and relative number of protons. Crucial for isomer differentiation.Provides the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns offer clues about the molecular structure.
Strengths Unparalleled for determining the precise connectivity of atoms and distinguishing between isomers. Non-destructive.Highly sensitive, requiring very small sample amounts. Provides definitive molecular weight information.
Limitations Less sensitive than MS. Requires a relatively pure sample. Complex spectra can be challenging to interpret.Does not provide detailed information about the specific arrangement of atoms in isomers. Fragmentation can sometimes be complex and difficult to interpret without reference spectra.
Application to this compound Confirms the presence and connectivity of the ethyl group, the substitution pattern on the pyrazole ring, and provides information about the protonation state.Confirms the molecular weight of the free base and can provide supporting structural information through fragmentation analysis.

Experimental Protocols

A self-validating system for structural confirmation involves meticulous experimental execution.

¹H NMR Spectroscopy Protocol

cluster_protocol ¹H NMR Experimental Workflow A Sample Preparation B Dissolve 5-10 mg in 0.6-0.7 mL of DMSO-d₆ A->B C Add internal standard (e.g., TMS) B->C D Filter into a 5 mm NMR tube C->D E Data Acquisition D->E F Insert sample into spectrometer E->F G Lock, Tune, and Shim F->G H Acquire ¹H spectrum (e.g., 16-64 scans) G->H I Data Processing & Analysis H->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Calibrate to TMS (0 ppm) K->L M Integrate signals and analyze splitting patterns L->M N D₂O Exchange Experiment (Optional) M->N O Add a drop of D₂O, re-acquire spectrum to identify exchangeable protons (NH, NH₂) N->O

Caption: Step-by-step workflow for ¹H NMR analysis.

Rationale for Choices:

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice for hydrochloride salts due to its high polarity and ability to dissolve ionic compounds. It also has a high boiling point, which is advantageous for variable temperature studies if needed. Its residual proton signal appears around 2.50 ppm, which is unlikely to overlap with the signals of interest.

  • Internal Standard (TMS): Tetramethylsilane (Si(CH₃)₄) is the standard reference for ¹H NMR, with its signal defined as 0.00 ppm. It is chemically inert and has a sharp, easily identifiable signal.

  • D₂O Exchange: Adding a small amount of deuterium oxide (D₂O) to the NMR sample will cause the protons of the NH and NH₂ groups to exchange with deuterium. This results in the disappearance of their signals in the ¹H NMR spectrum, providing a definitive way to identify them.

Mass Spectrometry Protocol (ESI-MS)

cluster_protocol ESI-MS Experimental Workflow A Sample Preparation B Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water) A->B C Data Acquisition B->C D Infuse the sample into the ESI source C->D E Acquire mass spectrum in positive ion mode D->E F Data Analysis E->F G Identify the [M+H]⁺ peak F->G H Analyze for common adducts (e.g., [M+Na]⁺) G->H

Caption: Step-by-step workflow for ESI-MS analysis.

Rationale for Choices:

  • Solvent: A volatile, polar solvent like methanol or an acetonitrile/water mixture is ideal for ESI-MS as it readily forms a fine spray and evaporates easily.

  • Positive Ion Mode: Since the analyte is a basic amine and is already in its hydrochloride salt form, it will readily form a positive ion by accepting a proton, making positive ion mode the logical choice for detection.

Conclusion: A Synergistic Approach to Structural Certainty

Both ¹H NMR spectroscopy and mass spectrometry are indispensable tools in the arsenal of the modern chemist. For the structural confirmation of this compound, ¹H NMR provides the definitive evidence of the atomic connectivity and isomeric purity. The predicted spectrum, with its characteristic ethyl group signals and the downfield shifted pyrazole proton, offers a clear fingerprint of the molecule's architecture.

Mass spectrometry, on the other hand, serves as a crucial complementary technique, unequivocally confirming the molecular weight of the compound. The fragmentation patterns observed in MS can further corroborate the structural features identified by NMR. Ultimately, the synergistic use of these two powerful analytical methods provides a robust and self-validating system, ensuring the scientific integrity of the research and paving the way for confident downstream applications in drug development.

References

Structure-activity relationship (SAR) studies of 5-Ethyl-2H-pyrazol-3-ylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Ethyl-2H-pyrazol-3-ylamine Derivatives for Kinase Inhibition

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory agents like Celecoxib, anti-cancer drugs such as Crizotinib, and treatments for obesity like Rimonabant.[3][4] The pyrazole core's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an ideal foundation for designing potent and selective enzyme inhibitors.[5][6]

Within the vast chemical space of pyrazole derivatives, the 5-substituted-2H-pyrazol-3-ylamine framework has emerged as a particularly fruitful starting point for the development of protein kinase inhibitors.[1][2][7] Kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways; their dysregulation is a hallmark of many diseases, especially cancer.[1][8][9] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific subset: 5-Ethyl-2H-pyrazol-3-ylamine derivatives . We will dissect how subtle molecular modifications to this core structure influence biological activity, compare its performance with alternative scaffolds, and provide the experimental framework necessary for its evaluation.

The 5-Ethyl-2H-pyrazol-3-ylamine Core: A Framework for Selectivity

The foundational structure of 5-Ethyl-2H-pyrazol-3-ylamine presents several key positions for chemical elaboration, each playing a distinct role in modulating the molecule's interaction with target kinases and its overall drug-like properties. Understanding the function of each component is the cornerstone of rational drug design.

  • C5-Ethyl Group: This small alkyl group often serves as an anchor, fitting into a specific hydrophobic pocket within the kinase active site. Its size and lipophilicity are critical starting points for optimization.

  • C3-Amine Group: The primary amine at the C3 position is a crucial hydrogen bond donor. It frequently forms a key interaction with the "hinge region" of the kinase, a conserved backbone segment that anchors many ATP-competitive inhibitors. This amine serves as the primary attachment point for larger substituents intended to explore other regions of the ATP-binding pocket.

  • N1-H and N2-H of the Pyrazole Ring: The two nitrogen atoms of the pyrazole ring are essential for the scaffold's aromaticity and electronic properties. The N1-H can act as a hydrogen bond donor, while the lone pair on the N2 nitrogen can act as an acceptor. Substitution at the N1 position is a common strategy to modulate solubility, metabolic stability, and to probe for additional interactions within the active site.

Visualizing the SAR Investigation Workflow

The process of elucidating the structure-activity relationship is a systematic, iterative cycle of design, synthesis, and testing. The following workflow diagram illustrates the logical progression of a typical SAR study for novel kinase inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization Start Identify Core Scaffold (5-Ethyl-2H-pyrazol-3-ylamine) Design Design Analogs (Vary R1, R2, R3) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Biochem Biochemical Assay (e.g., In Vitro Kinase IC50) Synthesis->Biochem Cellular Cell-Based Assay (e.g., Antiproliferative GI50) Biochem->Cellular Selectivity Selectivity Profiling (Kinase Panel) Cellular->Selectivity SAR_Analysis Analyze Data: Identify SAR Trends Selectivity->SAR_Analysis ADME In Silico / In Vitro ADME (Pharmacokinetics) SAR_Analysis->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Design Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Dissecting the Structure-Activity Relationship

The potency and selectivity of 5-Ethyl-2H-pyrazol-3-ylamine derivatives are highly dependent on the nature of the substituents appended to the core scaffold. The following analysis synthesizes findings from studies on pyrazole-based kinase inhibitors.[1][10][11]

The Crucial Role of the C3-Arylamine Moiety

The C3-amino group is almost universally used as an attachment point for an aromatic or heteroaromatic ring system. This appended ring projects out of the hinge region and can form critical interactions in the main body of the ATP-binding site.

  • Substitution Pattern: The substitution pattern on this aryl ring is a key determinant of activity. For instance, in studies of BCR-ABL inhibitors, derivatives with a 3-benzamide moiety showed potent activity.[10] The placement of hydrogen bond donors/acceptors and hydrophobic groups must be optimized for the specific topology of the target kinase.

  • Electron-Withdrawing vs. Donating Groups: The electronic nature of the substituents can influence both binding affinity and pharmacokinetic properties. Electron-withdrawing groups, such as nitro or trifluoromethyl groups, have been shown to be optimal in certain series of pyrazole-based Aurora A kinase inhibitors.[1]

Exploring the N1 Position

Substitution at the N1 position of the pyrazole ring is a powerful strategy to fine-tune the compound's properties without disrupting the core hinge-binding interactions.

  • Improving Solubility and PK: Attaching small, polar groups (e.g., methylsulfonyl) or flexible alkyl chains can improve aqueous solubility and modulate the pharmacokinetic profile.[12]

  • Probing for New Interactions: Larger groups at N1 can access solvent-exposed regions or adjacent pockets, potentially increasing potency or altering the selectivity profile. However, bulky substituents at this position can also lead to a loss of activity if they clash with the protein surface.

The C5-Ethyl Group as a Hydrophobic Anchor

While the C3 position dictates hinge binding, the C5 position often determines selectivity by interacting with a less-conserved hydrophobic pocket.

  • Size and Shape: The ethyl group provides a good starting point. Replacing it with larger or smaller alkyl groups can probe the size of this pocket. For example, a cyclopentyl group at this position was found to be effective in a series of meprin inhibitors, whereas a smaller methyl group decreased activity.[13]

  • Introduction of Polar Functionality: While typically hydrophobic, introducing subtle polarity (e.g., a methoxyethyl group) can sometimes form beneficial interactions with nearby polar residues, further enhancing affinity.

Comparative Performance Against Alternative Scaffolds

To contextualize the performance of the 5-Ethyl-2H-pyrazol-3-ylamine scaffold, it is useful to compare its inhibitory activity with derivatives based on other common kinase inhibitor cores, such as indazoles or pyrolo[2,3-d]pyrimidines. The following table summarizes representative data for pyrazole-based inhibitors against various cancer-relevant kinases.

Compound Scaffold Target Kinase Key Substituents IC₅₀ (nM) Reference
Pyrazole-based Akt1Constrained flexible side chain1.3[1]
Pyrazole-based Aurora AN1-aryl with C4-nitro group160[1]
Pyrazole-based BCR-ABLN1-phenyl-3-benzamide14.2[10]
Indazole-based CHK1Biphenyl-diol moiety(Potentiation of Gemcitabine)[14]
Pyrazolo[3,4-d]pyrimidine EGFR (T790M mutant)Varied aryl substitutions236[11]
Alternative Pyrazole EGFR3,5-disubstituted benzoxazine513.2[11]

This table is a compilation of representative data from multiple sources to illustrate the potency range of pyrazole-based inhibitors. Direct comparison requires identical assay conditions.

The data indicates that the pyrazole scaffold is capable of producing highly potent inhibitors (low nanomolar IC₅₀) against a variety of kinase targets.[1][10][11] The key to success lies in the specific decoration of the core, which must be tailored to the unique architecture of the target enzyme's active site.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to generate SAR data must be robust and well-validated. Below are detailed protocols for two fundamental assays in kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

This protocol measures the amount of ADP produced by a kinase reaction, which is directly proportional to enzyme activity. Inhibition is measured as a decrease in ADP production.[15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase-specific substrate peptide

  • ATP (at or near the Kₘ for the kinase)

  • 5-Ethyl-2H-pyrazol-3-ylamine derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 2.5 µL of the serially diluted compound or a DMSO control.

    • Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[15]

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Human cancer cell line (e.g., HCT116 colon cancer cells)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells (in triplicate). Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the GI₅₀ value.

Visualizing a Hypothetical Binding Mode

Understanding how these derivatives interact with the kinase active site at an atomic level is crucial for rational design. The following diagram illustrates a hypothetical binding mode of a generic 5-Ethyl-2H-pyrazol-3-yl-arylamide inhibitor within an ATP-binding pocket.

Binding_Mode cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (Backbone NH/CO) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Pyrazole C3-Amine on Pyrazole Core Pyrazole->Hinge H-Bond Ethyl C5-Ethyl Group Aryl N1-Aryl Group Amide C3-Arylamide Ethyl->HydrophobicPocket Hydrophobic Interaction Aryl->SolventFront Modulates PK, Solubulity

Caption: Hypothetical binding mode of a pyrazole inhibitor in a kinase active site.

Conclusion and Future Perspectives

The 5-Ethyl-2H-pyrazol-3-ylamine scaffold is a robust and highly adaptable platform for the design of potent and selective kinase inhibitors. The structure-activity relationship is governed by a tripartite interaction model: hinge-binding via the C3-amine, hydrophobic anchoring through the C5-ethyl group, and fine-tuning of pharmacokinetic properties via the N1 position. The extensive body of research on pyrazole derivatives demonstrates that careful and rational modification of these three key positions can yield inhibitors with low nanomolar potency against a wide range of clinically relevant kinases.[1][2][11]

Future work in this area should focus on leveraging computational tools, such as molecular docking and dynamics simulations, to better predict the optimal substituents for specific kinase targets.[5][16] Furthermore, a deeper investigation into the pharmacokinetic profiles and in vivo efficacy of lead compounds is essential to translate the promising in vitro activity into viable therapeutic candidates.[9][17] The continued exploration of this privileged scaffold holds significant promise for the development of next-generation targeted therapies.

References

A Senior Application Scientist's Guide to Isosteric Replacement of the Pyrazol-3-ylamine Moiety in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazol-3-ylamine Scaffold

In the landscape of modern medicinal chemistry, the pyrazol-3-ylamine moiety stands out as a "privileged scaffold."[1][2] Its prevalence in a multitude of bioactive compounds, particularly protein kinase inhibitors, is a testament to its remarkable ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site.[3] This five-membered aromatic heterocycle, with its strategically positioned nitrogen atoms and amino group, serves as a versatile anchor for molecular recognition.[4] The inherent synthetic tractability of the pyrazole ring further enhances its appeal in drug discovery programs.[5]

However, the journey of a lead compound from discovery to a clinical candidate is often fraught with challenges related to optimizing potency, selectivity, and pharmacokinetic properties. While the pyrazol-3-ylamine core provides a robust starting point, its physicochemical characteristics may not always be optimal.[6] This necessitates the exploration of isosteric replacements—the substitution of the pyrazol-3-ylamine moiety with other chemical groups that retain similar steric and electronic features, yet offer opportunities to fine-tune the overall molecular profile.[7] This guide provides a comparative analysis of key isosteric replacements for the pyrazol-3-ylamine scaffold, supported by experimental data and detailed protocols to inform rational drug design.

Key Isosteric Replacements: A Comparative Analysis

The selection of an appropriate isostere is a nuanced decision, guided by the specific therapeutic target and the desired improvements in the drug candidate's profile. Here, we compare two prominent and successful isosteric replacements for the pyrazol-3-ylamine moiety: the thiazol-2-ylamine and the N-(1H-pyrazol-3-yl)pyridin-2-amine scaffolds.

Thiazol-2-ylamine: A Bioisostere for Enhanced Selectivity and Potency

The replacement of pyrazol-3-ylamine with thiazol-2-ylamine has proven to be a highly effective strategy, particularly in the development of Janus kinase (JAK) inhibitors.[8][9] The rationale behind this substitution lies in the subtle yet significant differences in the electronic and geometric properties of the two heterocycles.[10]

Key Advantages:

  • Improved Potency and Selectivity: In the context of JAK2 inhibitors, the thiazol-2-ylamine moiety has been shown to maintain or even enhance inhibitory potency while improving selectivity against other kinases.[8] This is attributed to the altered hydrogen bonding pattern and steric interactions within the kinase hinge region.

  • Favorable Physicochemical Properties: Thiazole-containing compounds can exhibit improved physicochemical properties, such as solubility and metabolic stability, which are crucial for oral bioavailability.[2]

Experimental Data Snapshot:

Compound/MoietyTargetIC50 (nM)Reference
Pyrazol-3-ylamino pyrazine analogJAK2~3[11]
Thiazol-2-ylamino pyrazine analogJAK2~3[8]
N-(1H-Pyrazol-3-yl)pyridin-2-amine: A Scaffold Hopping Approach for CNS-Penetrant Inhibitors

Scaffold hopping from a pyrimidine core to an N-(1H-pyrazol-3-yl)pyridin-2-amine scaffold has been successfully employed in the discovery of potent and brain-penetrant inhibitors of Dual Leucine Zipper Kinase (DLK), a target for neurodegenerative diseases.[12][13] This isosteric replacement offers a significant advantage in modulating physicochemical properties to achieve central nervous system (CNS) exposure.

Key Advantages:

  • Improved Physicochemical Properties for CNS Penetration: The N-(1H-pyrazol-3-yl)pyridin-2-amine scaffold can lead to compounds with a more favorable profile for crossing the blood-brain barrier, including reduced lipophilicity and improved polar surface area.[12]

  • Novel Chemical Space: This scaffold hopping approach opens up new avenues for intellectual property and allows for the exploration of novel structure-activity relationships (SAR).[13]

Visualizing Isosteric Replacement Strategies

To better illustrate the concept of isosteric replacement of the pyrazol-3-ylamine moiety, the following diagram outlines the key scaffolds discussed.

Caption: Isosteric replacement strategies for the pyrazol-3-ylamine scaffold.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of isosteric replacement strategies hinges on robust and reproducible synthetic methodologies. Below is a detailed protocol for the synthesis of a key intermediate for N-(1H-pyrazol-3-yl)pyridin-2-amine analogs, a critical step in the development of CNS-penetrant kinase inhibitors.

Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

This protocol describes a common method for the synthesis of the 2-(1H-pyrazol-3-yl)pyridine core, a crucial building block for the N-(1H-pyrazol-3-yl)pyridin-2-amine scaffold.[14] The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Starting Materials: 2-Acetylpyridine N,N-Dimethylformamide dimethyl acetal Step1 Step 1: Condensation Formation of enaminone intermediate Start->Step1 Step2 Step 2: Cyclization Reaction with hydrazine hydrate Step1->Step2 Product Product: 2-(1H-Pyrazol-3-yl)pyridine Step2->Product

Caption: Workflow for the synthesis of 2-(1H-pyrazol-3-yl)pyridine.

Step-by-Step Methodology:

  • Step 1: Formation of the Enaminone Intermediate.

    • Rationale: This initial condensation reaction activates the acetyl group of 2-acetylpyridine, making it susceptible to cyclization in the subsequent step. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reagent and a solvent, facilitating the formation of the enaminone.

    • Procedure: To a solution of 2-acetylpyridine (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq). Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate.

  • Step 2: Cyclization to Form the Pyrazole Ring.

    • Rationale: Hydrazine hydrate acts as a dinucleophile, reacting with the enaminone intermediate to form the pyrazole ring. The choice of a protic solvent like ethanol facilitates the proton transfer steps involved in the cyclization and subsequent aromatization.

    • Procedure: Dissolve the crude enaminone from Step 1 in ethanol. Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-(1H-pyrazol-3-yl)pyridine.[14]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure of 2-(1H-pyrazol-3-yl)pyridine.

Quantitative Data Summary

The following table provides a comparative summary of the in vitro potency of bioactive compounds featuring the pyrazol-3-ylamine moiety and its isosteric replacements. This data is crucial for researchers to make informed decisions during the lead optimization process.

ScaffoldTarget KinaseKey CompoundIC50 (nM)Reference
Pyrazol-3-ylamine JAK2Pyrazol-3-ylamino pyrazine analog~3[11]
DLKPyrimidine-based inhibitor-[12]
Thiazol-2-ylamine JAK2Thiazol-2-ylamino pyrazine analog~3[8]
N-(1H-Pyrazol-3-yl)pyridin-2-amine DLKInhibitor 11Potent (specific value not provided in abstract)[12][13]

Conclusion and Future Perspectives

The isosteric replacement of the pyrazol-3-ylamine moiety is a powerful and proven strategy in drug discovery. As demonstrated by the successful examples of the thiazol-2-ylamine and N-(1H-pyrazol-3-yl)pyridin-2-amine scaffolds, this approach can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The choice of isostere must be carefully considered within the context of the specific biological target and the desired therapeutic profile.

Future advancements in computational chemistry and predictive modeling will undoubtedly further refine the rational design of novel isosteres. The continued exploration of diverse heterocyclic scaffolds will expand the medicinal chemist's toolkit, enabling the development of next-generation therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers embarking on the exciting and challenging journey of optimizing bioactive compounds through the strategic application of isosterism.

References

A Comparative Guide to the Validation of an HPLC Method for 5-Ethyl-2H-pyrazol-3-ylamine Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the quantitative analysis of impurities in 5-Ethyl-2H-pyrazol-3-ylamine. The methodologies and acceptance criteria detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3] This document serves as a practical resource for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For impurity testing, this means the method must be able to reliably detect and quantify degradation products and other impurities, ensuring the safety and efficacy of the final drug product.

Experimental Framework

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II LC System or equivalent).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., OpenLab CDS).

  • Analytical Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Chemicals and Reagents:

    • 5-Ethyl-2H-pyrazol-3-ylamine reference standard (purity >99.5%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium acetate (analytical grade).

    • Formic acid (analytical grade).

    • Purified water (Milli-Q® or equivalent).

Optimized Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving adequate separation of the main component from its potential impurities. For a polar, amine-containing heterocyclic compound like 5-Ethyl-2H-pyrazol-3-ylamine, a reversed-phase method with a buffered mobile phase is a logical starting point to ensure good peak shape and reproducibility.

ParameterOptimized ConditionRationale
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic AcidBuffering the mobile phase is crucial for controlling the ionization state of the amine group, leading to consistent retention times and symmetric peaks.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% BA gradient is necessary to elute potential impurities with a wide range of polarities while ensuring the main peak is well-resolved and the column is re-equilibrated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 235 nmSelected based on the UV spectrum of 5-Ethyl-2H-pyrazol-3-ylamine to provide optimal sensitivity for both the active pharmaceutical ingredient (API) and its likely impurities.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without causing peak distortion or column overload.

Method Validation Protocol and Comparative Results

The validation process is a systematic series of experiments designed to verify the performance of the analytical method.[4][5] The following sections detail the protocol for each validation parameter and present illustrative data against ICH acceptance criteria.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for HPLC Method Validation.", shape=plaintext, fontsize=10];

References

A Spectroscopic Guide to the Tautomeric Landscape of 5-Ethyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's structural dynamics is paramount. In the realm of heterocyclic chemistry, tautomerism represents a critical aspect of this dynamic nature, influencing a compound's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of the tautomers of 5-Ethyl-2H-pyrazol-3-ylamine, a substituted aminopyrazole with potential applications in medicinal chemistry. By integrating experimental data with theoretical insights, we aim to equip scientists with the knowledge to confidently identify and characterize these tautomeric forms.

The Phenomenon of Tautomerism in Pyrazoles

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. When unsymmetrically substituted, they can exist as a mixture of tautomers, which are isomers that readily interconvert through the migration of a proton. In the case of 5-Ethyl-2H-pyrazol-3-ylamine, two primary tautomeric forms are in equilibrium: the 5-Ethyl-1H-pyrazol-3-ylamine (often referred to as the 3-amino tautomer) and the 3-Ethyl-1H-pyrazol-5-ylamine (the 5-amino tautomer). The position of this equilibrium is influenced by various factors, including the nature of substituents, the solvent, and temperature.

Theoretical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool in predicting the relative stabilities of pyrazole tautomers.[1][2] For many 3(5)-substituted pyrazoles, the 3-amino tautomer is predicted to be the more stable form.[2] This preference is often attributed to the electronic effects of the substituents on the pyrazole ring.

Caption: Tautomeric equilibrium of 5-Ethyl-2H-pyrazol-3-ylamine.

Spectroscopic Fingerprints of Tautomers

The key to distinguishing between the tautomers of 5-Ethyl-2H-pyrazol-3-ylamine lies in the subtle yet significant differences in their spectroscopic signatures. Here, we delve into the comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution.[3] The chemical shifts of both protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment, which differs between the two tautomers.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the most telling signal is that of the pyrazole ring proton (H4). Due to the different electronic distribution in the two tautomers, the chemical shift of H4 will be distinct for each form. Furthermore, the chemical shifts of the ethyl group protons (CH₂ and CH₃) and the amine protons (NH₂) will also show slight variations. In cases of slow exchange on the NMR timescale, separate signals for each tautomer can be observed, allowing for their direct quantification.[4]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic. The carbon atom bearing the amino group will experience a significant upfield shift compared to the carbon bearing the ethyl group.

Spectroscopic Feature 5-Ethyl-1H-pyrazol-3-ylamine (3-Amino) 3-Ethyl-1H-pyrazol-5-ylamine (5-Amino)
¹H NMR (δ, ppm)
Ring H4Expected to be at a specific chemical shiftExpected to be at a different chemical shift
Ethyl CH₂Expected quartetExpected quartet, slightly different shift
Ethyl CH₃Expected tripletExpected triplet, slightly different shift
¹³C NMR (δ, ppm)
C3Bearing NH₂, expected to be upfieldBearing Ethyl, expected to be downfield
C5Bearing Ethyl, expected to be downfieldBearing NH₂, expected to be upfield
C4Specific chemical shiftDifferent chemical shift from the 3-amino tautomer

Table 1: Predicted NMR Spectroscopic Differences between the Tautomers of 5-Ethyl-2H-pyrazol-3-ylamine.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The tautomers of 5-Ethyl-2H-pyrazol-3-ylamine will exhibit characteristic differences in their IR spectra, particularly in the regions associated with N-H and C=N stretching vibrations.

The 3-amino tautomer is expected to show distinct N-H stretching bands for the amino group (NH₂) and the ring N-H. The 5-amino tautomer will also display these bands, but their positions and shapes may differ due to the altered electronic structure and potential for different hydrogen bonding patterns. The C=N stretching vibrations within the pyrazole ring will also be sensitive to the tautomeric form.[2][5]

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
N-H Stretch (ring)3400 - 3500The position can be influenced by hydrogen bonding.
N-H Stretch (amino)3200 - 3400Typically appears as two bands (symmetric and asymmetric).
C=N Stretch (ring)1500 - 1650The exact position is indicative of the tautomeric form.
C-H Stretch (ethyl)2850 - 3000

Table 2: Key IR Vibrational Frequencies for the Tautomers of 5-Ethyl-2H-pyrazol-3-ylamine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The two tautomers of 5-Ethyl-2H-pyrazol-3-ylamine, having different arrangements of conjugated double bonds, will exhibit distinct absorption maxima (λmax).[6] The more conjugated system will generally absorb at a longer wavelength. Computational methods, such as Time-Dependent DFT (TD-DFT), can be employed to predict the UV-Vis spectra of the individual tautomers, aiding in the interpretation of experimental results.

Experimental Protocols

To aid researchers in their investigations, we provide the following detailed, step-by-step methodologies for the spectroscopic analysis of 5-Ethyl-2H-pyrazol-3-ylamine tautomers.

Quantitative NMR (qNMR) Spectroscopy Protocol

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh the sample and an internal standard. B Dissolve in a deuterated solvent (e.g., DMSO-d6) in a volumetric flask. A->B C Transfer an aliquot to an NMR tube. B->C D Acquire ¹H NMR spectrum with a long relaxation delay (e.g., 5 x T1). C->D E Ensure a high signal-to-noise ratio. D->E F Carefully phase and baseline correct the spectrum. E->F G Integrate the distinct signals for each tautomer and the internal standard. F->G H Calculate the molar ratio of the tautomers. G->H

Caption: Workflow for quantitative NMR analysis of tautomers.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Ethyl-2H-pyrazol-3-ylamine and a suitable internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Crucially, use a long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest to ensure full relaxation and accurate integration.[4]

    • Set the number of scans to achieve a signal-to-noise ratio of at least 100:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Identify and integrate the well-resolved signals corresponding to each tautomer and the internal standard.

    • Calculate the molar ratio of the tautomers based on the integral values.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of 5-Ethyl-2H-pyrazol-3-ylamine in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8.

    • Use a clean quartz cuvette for all measurements.[7]

  • Data Acquisition:

    • Record a baseline spectrum of the pure solvent.

    • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

Theoretical Calculations for Spectroscopic Prediction

To complement experimental data, computational chemistry provides a powerful means to predict the spectroscopic properties of the individual tautomers.

DFT_Workflow cluster_geom Geometry Optimization cluster_spec Spectroscopic Prediction cluster_analysis Analysis A Build the initial structures of both tautomers. B Perform geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)). [1] A->B C Confirm the minima by frequency calculations. B->C D Calculate NMR chemical shifts (GIAO method). C->D E Calculate IR vibrational frequencies. C->E F Calculate electronic transitions (TD-DFT). C->F G Compare calculated data with experimental spectra. D->G E->G F->G H Assign experimental signals to specific tautomers. G->H

Caption: Workflow for theoretical spectroscopic prediction.

A typical computational workflow involves:

  • Geometry Optimization: The structures of both tautomers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1]

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima and to predict the IR spectra.

  • NMR Chemical Shift Calculations: NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

  • Electronic Transition Calculations: UV-Vis spectra are predicted using Time-Dependent DFT (TD-DFT).

By comparing the calculated spectra with the experimental data, a confident assignment of the observed signals to the respective tautomers can be achieved.

Conclusion

The tautomerism of 5-Ethyl-2H-pyrazol-3-ylamine presents a fascinating case study in structural dynamics. A multi-spectroscopic approach, combining NMR, IR, and UV-Vis spectroscopy, is essential for a comprehensive understanding of this phenomenon. By leveraging the distinct spectroscopic fingerprints of each tautomer and corroborating experimental findings with theoretical calculations, researchers can confidently characterize the tautomeric composition of their samples. This knowledge is not merely academic; it has profound implications for understanding the reactivity, bioavailability, and overall potential of pyrazole-based compounds in various scientific and industrial applications.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 5-Ethyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, the pyrazole nucleus is a privileged scaffold, renowned for its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of protein kinases.[1] Derivatives of 5-Ethyl-2H-pyrazol-3-ylamine, and more broadly aminopyrazoles, have emerged as a particularly fruitful area of research, yielding potent inhibitors of critical oncology and immunology targets, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[2][3][4] The aminopyrazole core adeptly serves as a hinge-binding motif, forming a triad of hydrogen bonds that anchor the inhibitor to the kinase, providing a stable foundation for achieving high potency and selectivity.[3]

However, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous, multi-faceted assay validation. A failure to establish robust, reproducible, and biologically relevant in vitro assays can lead to the costly pursuit of false positives or the premature abandonment of valuable candidates. This guide provides a comprehensive framework for the validation of in vitro assays for novel kinase inhibitors derived from the 5-Ethyl-2H-pyrazol-3-ylamine scaffold. We will dissect the process, moving from primary biochemical screening to confirmatory cellular assays and essential orthogonal validation, grounding every step in the principles of scientific integrity and causality.

Part 1: The Primary Screen - Validating a Biochemical Kinase Assay

The initial goal is to ascertain whether our pyrazole derivatives can inhibit the kinase of interest in a simplified, purified system. This is a direct measure of target engagement. An in vitro kinase assay, often utilizing fluorescence or luminescence as a readout, is the workhorse for this stage.[5] The choice of format (e.g., FRET, luminescence-based ATP quantification) depends on available instrumentation and reagent costs, but the validation principles remain universal.

The Causality Behind Validation Choices:

Before screening our compound library, we must prove the assay itself is reliable. This is a self-validating system: the data we generate about the assay's performance validates its suitability for generating data about our compounds. Key statistical parameters, such as the Z'-factor and Signal-to-Background (S/B) ratio, are non-negotiable metrics for this purpose.[6][7][8] An assay with poor metrics will obscure real hits and generate an unacceptably high number of false positives or negatives.

Workflow for Primary Biochemical Assay Validation

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Screen Validation cluster_2 Phase 3: Screening Readiness A Reagent Optimization (Enzyme, Substrate, ATP Conc.) B Determine Positive Control (Staurosporine or Known Inhibitor) A->B C Determine Negative Control (DMSO Vehicle) B->C D Run 32x Positive & 32x Negative Controls E Calculate Mean (μ) and Standard Deviation (σ) D->E F Calculate Signal-to-Background (S/B) S/B = μ_pos / μ_neg E->F G Calculate Z'-Factor Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| E->G H Acceptance Criteria Met? (Z' ≥ 0.5, S/B > 5) F->H Assess G->H Assess I Assay Ready for HTS H->I Yes J Re-optimize Assay Conditions H->J No J->A Iterate

Caption: Workflow for validating a primary biochemical kinase assay.

Key Validation Parameters & Data Interpretation

The robustness of a high-throughput screening (HTS) assay is determined by its ability to clearly distinguish a "hit" from background noise.[9] We assess this using the following metrics, summarized in the table below with illustrative data for a hypothetical FGFR2 kinase assay.

ParameterFormulaAcceptance CriteriaIllustrative Data (FGFR2 Assay)Interpretation
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 5-fold12.5The dynamic range of the assay is excellent, providing a clear window to detect inhibition.[10]
Z'-Factor 1 - [ (3SDSignal + 3SDBackground) / |MeanSignal - MeanBackground| ]≥ 0.5 0.78A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS, with good separation between controls and low data variability.[11][12]
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Positive Control: 8%Negative Control: 10%The low variability within both positive and negative control wells indicates high precision and reproducibility.
Detailed Protocol: Z'-Factor Determination for an FGFR2 Kinase Assay

This protocol describes the critical step of validating an assay's fitness for a high-throughput screen.

  • Preparation : Prepare the FGFR2 kinase assay buffer, recombinant human FGFR2 enzyme, a suitable peptide substrate, and ATP at their pre-determined optimal concentrations. Prepare a known potent, non-selective inhibitor (e.g., Staurosporine) as the positive control (Maximal Inhibition) and DMSO as the negative control (Minimal Inhibition).

  • Plate Mapping : Designate 32 wells of a 384-well plate for the positive control and 32 wells for the negative control in a staggered pattern to account for any plate-positional effects.

  • Assay Execution :

    • Add 5 µL of assay buffer containing the FGFR2 enzyme to all 64 wells.

    • Add 50 nL of Staurosporine (1 µM final concentration) to the 32 positive control wells.

    • Add 50 nL of DMSO (0.5% final concentration) to the 32 negative control wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction and measure the signal according to the assay format (e.g., add detection reagents for a luminescence-based ATP depletion assay and read on a plate reader).

  • Data Analysis :

    • Calculate the mean and standard deviation for both the positive and negative control populations.

    • Use the formulas in the table above to calculate the S/B ratio and Z'-factor.

    • If the acceptance criteria (Z' ≥ 0.5) are met, the assay is validated for screening the aminopyrazole compound library.[12]

Part 2: The Secondary Screen - Cellular Target Engagement

A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, metabolic instability, or cellular efflux. Therefore, a secondary, cell-based assay is essential to confirm that the compound can engage its target in a more biologically relevant environment.

The Causality Behind Experimental Choices:

We move from a simplified system to a complex one. The goal here is to validate that the compound's activity is not an artifact of the biochemical assay conditions and that it can reach and inhibit its target within a living cell. A common approach is to use a cell line engineered to be dependent on the kinase of interest for its proliferation or survival.[2] Inhibition of the kinase by a cell-permeable compound will thus lead to a measurable decrease in cell viability.

Workflow for Secondary Cellular Assay Validation and Compound Triage

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Cellular Potency cluster_2 Phase 3: Hit Triage A Primary Screen Hits (Aminopyrazole Derivatives) B 10-point Dose Response in Biochemical Assay A->B C Calculate Biochemical IC50 B->C G Compare Biochemical vs. Cellular IC50 C->G D 10-point Dose Response in Kinase-Dependent Cell Line E Measure Cell Viability (e.g., CellTiter-Glo®) D->E F Calculate Cellular IC50 E->F F->G H Prioritize for Orthogonal Selectivity Screening G->H Good Correlation (e.g., <10-fold shift) I Deprioritize (Poor Permeability or Off-Target Effects) G->I Poor Correlation (e.g., >10-fold shift)

Caption: Decision workflow for triaging hits from primary to secondary assays.

Comparing Alternatives: Cell Viability Assay Formats

Several methods exist to measure cell viability, each with distinct mechanisms, advantages, and disadvantages. The choice of assay should be guided by the specific cell line, experimental endpoint, and available instrumentation.

Assay TypePrincipleProsCons
ATP Quantification (e.g., CellTiter-Glo®)Measures ATP levels, an indicator of metabolically active cells. Luminescent readout.High sensitivity, simple "add-mix-read" protocol, suitable for HTS.Signal can be affected by treatments that alter cellular metabolism without causing cell death.
Resazurin Reduction (e.g., alamarBlue™)Measures the metabolic reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Inexpensive, non-lytic (allows for multiplexing), simple protocol.Can be sensitive to changes in cellular redox state; potential for compound interference with fluorescence.
DNA/Nuclei Staining Uses fluorescent dyes that stain the nuclei of cells (e.g., Hoechst) to count total cells. Often requires imaging.Provides direct cell counts, can be multiplexed with viability dyes (e.g., Propidium Iodide) for cytotoxicity.Requires a high-content imager; more complex data analysis.
Detailed Protocol: Cellular IC50 Determination in a Ba/F3-FGFR2 Dependent Cell Line

This protocol outlines how to determine the concentration at which a compound inhibits 50% of the kinase-dependent cell proliferation.

  • Cell Plating : Seed Ba/F3 cells engineered to express FGFR2 into a 384-well white, clear-bottom plate at a density of 5,000 cells per well in 40 µL of appropriate growth medium.

  • Compound Preparation : Perform a serial dilution of the aminopyrazole test compounds in DMSO. A typical 10-point, 3-fold dilution series might start at a 10 mM stock, resulting in a final assay concentration range from 10 µM to 0.5 nM.

  • Compound Addition : Add 50 nL of the serially diluted compounds to the cell plates using an acoustic liquid handler or pin tool. Also, include DMSO-only wells (negative control) and wells with a potent known inhibitor (positive control).

  • Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator. This duration allows for multiple cell doublings, making anti-proliferative effects more pronounced.

  • Viability Measurement :

    • Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 20 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

  • Data Analysis :

    • Normalize the data by setting the average signal from DMSO-treated wells as 100% viability and the average signal from wells with the positive control as 0% viability.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a four-parameter logistic (variable slope) model to determine the IC50 value.[13][14][15] Guidelines from sources like the Assay Guidance Manual can inform the specifics of curve fitting.[16]

Part 3: The Orthogonal Assay - Ensuring Target Specificity

The ultimate goal is to develop a selective kinase inhibitor. A compound that potently inhibits the target kinase in both biochemical and cellular assays could still be acting on numerous other kinases, leading to potential toxicity. Therefore, an orthogonal assay—one that measures the same property through a different physical principle or in a broader context—is a mandatory step to validate specificity.[17]

The Causality Behind Experimental Choices:

Biochemical and cell-based IC50s tell us about potency, but not selectivity. To build a trustworthy case for a lead compound, we must proactively identify its potential off-targets. A broad kinase panel screen is the gold standard for this.[17] This approach simultaneously tests the compound against hundreds of kinases, providing a comprehensive map of its interaction profile. This is a critical, self-validating step; by understanding a compound's liabilities, we validate its utility as a selective tool or therapeutic.

Workflow for Orthogonal Selectivity Profiling

G cluster_0 Phase 1: Compound Selection cluster_1 Phase 2: Broad Selectivity Screen cluster_2 Phase 3: Quantify Off-Target Activity A Prioritized Hits from Secondary Screening (Potent with good cell activity) B Screen at Single High Concentration (e.g., 1 µM) against a Broad Kinase Panel (e.g., 400+ kinases) A->B C Calculate % Inhibition for each Kinase B->C D Identify Off-Targets (e.g., >50% Inhibition) C->D E Determine IC50 for Confirmed Off-Targets D->E F Calculate Selectivity Score (e.g., Ratio of Off-Target IC50 / On-Target IC50) E->F G Decision Point F->G H Advance Highly Selective Compound G->H High Selectivity I Initiate Medicinal Chemistry Effort to Improve Selectivity G->I Poor Selectivity

Caption: Strategy for validating inhibitor specificity using orthogonal kinase profiling.

Comparative Selectivity of Aminopyrazole Kinase Inhibitors

To illustrate the importance of this step, the table below presents fictional but representative data for three aminopyrazole derivatives against our primary target, FGFR2, and two potential off-targets identified in a panel screen.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Off-Target: CDK2 IC50 (nM)Off-Target: JAK2 IC50 (nM)Selectivity (vs. CDK2)Selectivity (vs. JAK2)
APD-001 FGFR25255015010-fold30-fold
APD-002 (Alternative) FGFR2840>10,000>10,000>1250-fold>1250-fold
APD-003 (Control) FGFR21060015301.5-fold3-fold

Interpretation:

  • APD-001 is potent but shows only modest selectivity against CDK2 and JAK2. This could be a starting point for optimization.

  • APD-002 represents an ideal outcome: it is highly potent against the intended target and demonstrates excellent selectivity (>1000-fold) against the identified off-targets. This compound is a strong candidate for further development.

  • APD-003 is a cautionary example. Despite decent biochemical potency, its poor cellular activity and lack of selectivity make it a poor candidate to advance.

This comparative analysis, made possible by orthogonal screening, is the cornerstone of trustworthy drug development. It allows researchers to make informed, data-driven decisions, ensuring that the biological effects observed in subsequent, more complex models can be confidently attributed to the inhibition of the intended target.

References

A Comparative Guide to Pyrazole Derivatives as Cannabinoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of the endocannabinoid system, the selection of appropriate pharmacological tools is paramount. This guide provides an in-depth comparison of key pyrazole derivatives that have been instrumental in characterizing cannabinoid receptor function, focusing on their performance as antagonists. We will delve into the nuances of their mechanism of action, binding affinities, and the experimental methodologies used to evaluate them, offering a comprehensive resource for your research endeavors.

The Endocannabinoid System: A Brief Overview

The endocannabinoid system (ECS) is a ubiquitous neuromodulatory system that plays a crucial role in regulating a wide array of physiological processes, including appetite, pain sensation, mood, and memory. The primary mediators of the ECS are the cannabinoid receptors, principally the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[1] CB1 receptors are predominantly expressed in the central nervous system (CNS), while CB2 receptors are primarily found in the immune system and peripheral tissues.[1][2] The discovery of these receptors and their endogenous ligands has paved the way for the development of synthetic modulators, including the pyrazole class of antagonists.

The Trajectory of Pyrazole CB1 Receptor Antagonists

The development of pyrazole derivatives as CB1 receptor antagonists was initially met with great enthusiasm, particularly for the treatment of obesity and metabolic disorders. Rimonabant, the first-in-class selective CB1 receptor antagonist, demonstrated efficacy in reducing body weight and improving metabolic profiles in clinical trials.[3][4][5] However, its journey was cut short due to significant psychiatric adverse effects, including depression and anxiety, ultimately leading to its withdrawal from the European market.[2][4][6][7] This cautionary tale underscored the profound influence of central CB1 receptor modulation and spurred the development of new strategies, such as peripherally restricted antagonists, to mitigate these CNS-mediated side effects.[2][6][7]

Comparative Analysis of Prominent Pyrazole Derivatives

The pyrazole scaffold has been a versatile platform for the development of numerous cannabinoid receptor ligands.[8][9][10] Here, we compare the pharmacological profiles of three of the most well-characterized pyrazole-based CB1 receptor antagonists: Rimonabant, Surinabant, and AM251.

Rimonabant (SR141716A)

Rimonabant was the trailblazer in this class of compounds.[8][10] It acts as a selective antagonist or inverse agonist at the CB1 receptor, meaning it not only blocks the receptor but can also reduce its basal level of activity.[1][4][11] This inverse agonism is thought to contribute to both its therapeutic effects and its adverse psychiatric side effects.[4]

Surinabant (SR147778)

Developed by Sanofi-Aventis, Surinabant is another potent and selective CB1 receptor antagonist.[12][13][14][15][16] It has been investigated for various indications, including smoking cessation and attention deficit hyperactivity disorder (ADHD).[12] Like Rimonabant, it effectively antagonizes the effects of CB1 agonists in humans.[13][14][15]

AM251

AM251 is structurally very similar to Rimonabant, with the key difference being the substitution of a p-iodophenyl group for the p-chlorophenyl group at the C-5 position of the pyrazole ring.[17] This modification results in a slightly higher binding affinity for the CB1 receptor and increased selectivity over the CB2 receptor compared to Rimonabant.[17] AM251 is also classified as an inverse agonist and is a widely used tool in preclinical research to probe the function of the endocannabinoid system.[17][18][19][20]

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of Rimonabant, Surinabant, and AM251 for human CB1 and CB2 receptors, providing a clear comparison of their potency and selectivity.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)
Rimonabant (SR141716A) ~2>1000>500
Surinabant (SR147778) High Affinity-Selective for CB1
AM251 7.5[17][18]2290[18]~306[19]

Note: Ki values can vary slightly between different studies and assay conditions. The data presented here are representative values from the cited literature.

Visualizing Cannabinoid Receptor Signaling

The following diagram illustrates the canonical signaling pathway of cannabinoid receptors. As Gi/o-coupled receptors, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1_R CB1 Receptor G_Protein Gi/o Protein CB1_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Cellular Response cAMP->Downstream Downstream Signaling Ligand Cannabinoid Agonist Ligand->CB1_R Binds & Activates Antagonist Pyrazole Antagonist Antagonist->CB1_R Binds & Blocks

Caption: Cannabinoid Receptor Signaling Pathway.

Experimental Evaluation of Pyrazole Derivatives

The characterization of cannabinoid receptor antagonists relies on a suite of robust in vitro assays. Here, we provide detailed protocols for three fundamental experimental workflows.

Experimental Workflow Overview

experimental_workflow start Start membrane_prep Membrane Preparation (from cells or tissue) start->membrane_prep binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay gtp_assay GTPγS Binding Assay (Functional Activity) membrane_prep->gtp_assay data_analysis Data Analysis binding_assay->data_analysis camp_assay cAMP Accumulation Assay (Downstream Signaling) gtp_assay->camp_assay camp_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Antagonist Characterization.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

  • Unlabeled test compound (pyrazole derivative).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).[21]

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add a fixed concentration of the radioligand to all wells.

  • Add the serially diluted test compound to the experimental wells.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

  • Add a consistent amount of the membrane preparation to each well.

  • Incubate the plate for 60-90 minutes at 30°C.[21]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G protein activation by the receptor. It is particularly useful for distinguishing between antagonists and inverse agonists.[22]

Materials:

  • Cell membranes expressing the cannabinoid receptor and associated G proteins.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GTPγS binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

  • GDP.

  • Test compound (pyrazole derivative).

  • CB1 receptor agonist (e.g., CP-55,940).

Protocol:

  • Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.

  • In a 96-well plate, add the membrane preparation.

  • For antagonist testing, add a fixed concentration of the CB1 agonist to stimulate the receptor.

  • Add increasing concentrations of the test compound.

  • To initiate the reaction, add [35S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

  • Measure the amount of [35S]GTPγS bound to the G proteins using a scintillation counter.

  • An antagonist will inhibit the agonist-stimulated [35S]GTPγS binding in a concentration-dependent manner. An inverse agonist will decrease the basal [35S]GTPγS binding in the absence of an agonist.

cAMP Accumulation Assay

This assay measures the downstream effect of G protein activation on the production of cyclic AMP (cAMP). Since CB1 receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase and decreases cAMP levels.

Materials:

  • Whole cells expressing the cannabinoid receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (pyrazole derivative).

  • CB1 receptor agonist.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with the test compound at various concentrations.

  • Add a fixed concentration of the CB1 agonist.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • An antagonist will reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. An inverse agonist will increase cAMP levels above the basal level in the absence of an agonist.

Future Perspectives and Conclusion

The initial setbacks with first-generation pyrazole CB1 antagonists have not halted research in this area. Instead, they have provided valuable lessons, guiding the development of novel compounds with improved safety profiles. The focus has now shifted towards peripherally restricted antagonists that do not cross the blood-brain barrier, thereby avoiding the psychiatric side effects associated with central CB1 receptor blockade.[2][7] The pyrazole scaffold continues to be a valuable starting point for the design of these next-generation therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling: 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

As professionals in the fast-paced world of drug discovery and chemical research, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide provides an in-depth, practical framework for the safe handling of this compound, a pyrazole derivative.[1][2] The protocols herein are designed to be a self-validating system, grounded in the established principles of laboratory safety and specific hazard data for this class of compounds.

Hazard Identification: Understanding the Adversary

Before any container is opened, a thorough understanding of the material's hazards is paramount. This compound, like many amine hydrochlorides and pyrazole derivatives, is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3]

GHS Classification Summary:

Hazard Class Category Hazard Statement Signal Word
Skin Irritation 2 H315: Causes skin irritation.[3] Warning
Eye Irritation 2A H319: Causes serious eye irritation.[3] Warning

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] | Warning |

The primary routes of exposure are inhalation of the powder, direct contact with skin and eyes, and accidental ingestion.[3][4] The toxicological properties have not been fully investigated, which necessitates treating the compound with a high degree of caution.[5]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be in place. This follows the established hierarchy of controls for minimizing chemical exposure.[6]

  • Engineering Control - The Chemical Fume Hood : All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][7] This is non-negotiable. The hood's exhaust ventilation is critical for keeping airborne concentrations low and preventing respiratory exposure to the fine powder.[3]

  • Administrative Controls :

    • Designated Areas : Clearly demarcate areas where this compound is stored and handled.

    • Restricted Access : Only trained personnel should be permitted to handle this chemical.

    • Safe Work Practices : Never work alone.[8] Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[9] Always wash hands thoroughly after handling, even if gloves were worn.[3][9]

Personal Protective Equipment (PPE): Your Essential Armor

The selection of PPE is dictated directly by the hazards identified in Section 1. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection :

    • Why : This compound is classified as causing serious eye irritation (H319).[3] Direct contact with even a small amount of powder can lead to significant injury.[5]

    • What to Wear : At a minimum, chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required.[10] If there is a significant risk of splashing when preparing solutions, a face shield should be worn in addition to goggles.[10]

  • Hand Protection :

    • Why : As a known skin irritant (H315), direct contact must be prevented.[3]

    • What to Wear : Chemically resistant gloves are mandatory. Nitrile gloves are a common and appropriate choice for handling solids and solutions. Always inspect gloves for tears or pinholes before use.

    • Critical Technique : After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container. Wash hands immediately and thoroughly.[11]

  • Body Protection :

    • Why : To protect skin from accidental spills and to prevent the transfer of contamination outside of the laboratory.

    • What to Wear : A clean, buttoned laboratory coat must be worn at all times. For tasks with a higher risk of spills, such as transferring large quantities, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection :

    • Why : The compound may cause respiratory irritation (H335) if inhaled.[3]

    • When is it Required? : When used within a properly functioning chemical fume hood, specific respiratory protection is typically not required. However, in the event of an engineering control failure or a large spill, respiratory protection is essential.

    • What to Use : A NIOSH-approved respirator with a particulate filter (e.g., N95) or a half-mask respirator with appropriate cartridges should be available for emergency use. All respirator use must be in accordance with a formal respiratory protection program.

Operational Protocol: A Step-by-Step Guide

  • Preparation :

    • Verify the chemical fume hood has a current certification sticker.

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood to minimize movement in and out.

    • Place a plastic-backed absorbent liner on the fume hood surface to contain minor spills.

  • Handling the Solid :

    • Carefully open the container inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat or directly into a tared vessel.

    • Avoid generating dust. If the material is a very fine powder, handle it with extra care to minimize aerosolization.

    • Securely close the main container immediately after use.

  • Cleanup :

    • Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth or paper towel.

    • Dispose of all contaminated disposables (weigh boats, paper towels, gloves) into a clearly labeled hazardous waste container.

Emergency Blueprint: Spill and Exposure Response

Accidents can happen. A clear, rehearsed plan is the key to mitigating harm.

Chemical Spill Response Workflow

Spill_Response start_node SPILL DETECTED process_node_1 Alert personnel in immediate area start_node->process_node_1 Assess Situation decision_node decision_node process_node process_node action_node action_node end_node Resume Work Safely decision_node_1 Is the spill large or unmanageable? process_node_1->decision_node_1 action_node_1 Evacuate the lab. Call Emergency Services. (e.g., 911 or internal line) decision_node_1->action_node_1 Yes process_node_2 Contain the spill with absorbent material decision_node_1->process_node_2 No process_node_3 Carefully sweep up absorbed material process_node_2->process_node_3 action_node_2 Place in a sealed, labeled hazardous waste container process_node_3->action_node_2 process_node_4 Decontaminate the area with appropriate solvent action_node_2->process_node_4 process_node_4->end_node

Caption: Workflow for responding to a chemical spill.

First Aid Measures (Immediate Actions): [3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Skin Contact : Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical aid.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Decontamination and Disposal

  • PPE Removal : Remove PPE in an order that minimizes cross-contamination. The most common sequence is gloves, goggles, and then the lab coat. Never wear lab coats or gloves outside of the laboratory.[9]

  • Waste Disposal : All materials contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Containers must be sealed, clearly labeled, and disposed of through your institution's environmental health and safety office.[4] Do not let the product enter drains or waterways.[3]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only you but your entire research team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2H-pyrazol-3-ylamine hydrochloride
Reactant of Route 2
5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.